molecular formula C48H30O12 B3067420 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- CAS No. 1126896-14-7

1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Cat. No.: B3067420
CAS No.: 1126896-14-7
M. Wt: 798.7 g/mol
InChI Key: GRUCPCKDKJRCJX-UHFFFAOYSA-N
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Description

1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- is a useful research compound. Its molecular formula is C48H30O12 and its molecular weight is 798.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-[3,5-bis[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O12/c49-43(50)37-16-34(17-38(22-37)44(51)52)28-7-1-25(2-8-28)31-13-32(26-3-9-29(10-4-26)35-18-39(45(53)54)23-40(19-35)46(55)56)15-33(14-31)27-5-11-30(12-6-27)36-20-41(47(57)58)24-42(21-36)48(59)60/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCPCKDKJRCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801103847
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126896-14-7
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126896-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801103847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of 1,3,5-Tris-Based MOF Ligands: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The thermodynamic stability of Metal-Organic Frameworks (MOFs) constructed from 1,3,5-trisubstituted benzene ligands (e.g., Trimesic acid/BTC, BTB) is the primary determinant of their viability in real-world applications, particularly in drug delivery and catalysis.

Unlike kinetic stability , which refers to the inertness or rate of decomposition (often masking instability over short timescales), thermodynamic stability refers to the Gibbs free energy change (


) of the framework relative to its decomposition products (metal oxides and free ligands).

This guide moves beyond standard thermal gravimetric analysis (TGA)—which often conflates thermal tolerance with thermodynamic stability—to provide a rigorous, mechanism-based approach to assessing ligand-metal bond strength, hydrolysis susceptibility, and energetic landscapes.

The Molecular Mechanics of Stability

The 1,3,5-tris ligand geometry (


 symmetry) is favored for generating high-connectivity networks (e.g., 

-connected tbo or

-connected qom nets). However, the stability of these structures is governed by strict thermodynamic principles.
The Enthalpic Driver: Metal-Ligand Bond Strength

The primary contributor to thermodynamic stability is the enthalpy of formation (


). This is governed by the Hard-Soft Acid-Base (HSAB)  theory.[1]
  • High Stability (Zr/Hf-Carboxylates): 1,3,5-Benzenetricarboxylate (BTC) forms exceptionally stable bonds with high-valent ions like

    
    . The strong electrostatic interaction between the hard carboxylate oxygen and the high-charge density 
    
    
    
    results in a highly exothermic bond formation.
  • Moderate/Low Stability (Cu/Zn-Carboxylates): In frameworks like HKUST-1 (Cu-BTC), the

    
     ion is a borderline acid. The Cu-O bond is weaker and more labile, making it susceptible to displacement by competing nucleophiles (like water).
    
The Entropic Driver: Solvolysis and Topology

Stability is not just about bond strength; it is about the penalty of porosity.



Formation of highly porous MOFs (like MOF-177 , based on BTB) involves a "penalty" because the framework is less dense than the metal oxide and free ligand. However, this is often offset by the entropy of solvent release . When a rigid 1,3,5-tris ligand chelates a metal cluster, it displaces multiple solvent molecules, increasing the system's entropy (the Chelate Effect).

Visualization: The Stability Hierarchy

The following diagram illustrates the cascading factors that determine the thermodynamic fate of a 1,3,5-tris based MOF.

StabilityHierarchy Root Thermodynamic Stability (Gibbs Free Energy) Enthalpy Enthalpic Factors (Bond Strength) Root->Enthalpy Entropy Entropic Factors (System Disorder) Root->Entropy HSAB HSAB Matching (Zr-O vs Cu-O) Enthalpy->HSAB pKa Ligand pKa (Basicity) Enthalpy->pKa Chelate Chelate Effect (Solvent Displacement) Entropy->Chelate Topology Topological Density (Interpenetration) Entropy->Topology Result Hydrolytic Resistance & Phase Purity HSAB->Result Dominant Factor Topology->Result

Figure 1: The hierarchy of thermodynamic factors. Note that HSAB matching (Enthalpy) is the dominant predictor of hydrolytic resistance.

The 1,3,5-Tris Ligand Family: Comparative Analysis

LigandCommon NameStructureKey MOF ExampleThermodynamic Profile
H3BTC Trimesic AcidBenzene core, 3 carboxylatesHKUST-1 (Cu), MOF-808 (Zr)Variable. High in Zr-MOFs; Low in Cu-MOFs due to hydrolysis susceptibility.
H3BTB Benzene TribenzoateExtended benzene armsMOF-177 (Zn), PCN-134 (Zr)Entropically Stabilized. Large pores often lead to interpenetration, which stabilizes the lattice via van der Waals interactions.
H3TATB Triazine TribenzoateTriazine core (N-rich)PCN-521 High. The nitrogen core alters electron density, often increasing ligand basicity (pKa), strengthening the Metal-Ligand bond.

Critical Assessment Protocols

To rigorously assess thermodynamic stability, one must move beyond TGA. The following protocols are self-validating systems for quantifying bond integrity.

Protocol A: Solution Calorimetry (The Gold Standard)

Direct measurement of the Enthalpy of Formation.

Principle: We measure the heat of solution (


) of the MOF and compare it to the heat of solution of its precursors (Metal salt + Ligand).


Workflow:

  • Solvent Selection: Prepare a digestion solvent (e.g., 5M NaOH for Zr-MOFs, or dilute HCl for Zn/Cu-MOFs) that ensures rapid, complete dissolution.

  • Calorimetric Measurement:

    • Inject Metal Salt into solvent

      
       Measure Heat (
      
      
      
      ).
    • Inject Ligand into solvent

      
       Measure Heat (
      
      
      
      ).
    • Inject MOF Sample into solvent

      
       Measure Heat (
      
      
      
      ).
  • Calculation: If

    
     (Formation) is highly exothermic (negative), the MOF is thermodynamically stable relative to its precursors.
    

Validation:

  • Control: Run the solvent blank to subtract mechanical heat of mixing.

  • Integrity Check: PXRD of the residue (if any) to ensure complete dissolution.

Protocol B: Competitive Linker Exchange (PSE)

A relative probe of thermodynamic stability.

Principle: If Ligand B can displace Ligand A from the framework without collapsing the structure, the Metal-Ligand B bond is thermodynamically preferred.

Workflow Diagram:

LinkerExchange Start Parent MOF (Ligand A) Mix Solvothermal Incubation Start->Mix Wash Wash & Activate Mix->Wash 24-72 hrs @ 85°C Challenge Challenge Ligand (Ligand B in excess) Challenge->Mix Add 5-10 Eq. Analyze 1H-NMR Digest & PXRD Wash->Analyze Result1 Parent is Stable Analyze->Result1 Ligand A Remains Result2 Exchange Occurred Analyze->Result2 Ligand B Detected

Figure 2: Competitive Linker Exchange (PSE) workflow. Detection of Ligand B in the final framework indicates it forms a thermodynamically stronger bond.

Case Study: The Hydrolytic Failure of HKUST-1

HKUST-1 (Cu


(BTC)

)
is a classic example of a 1,3,5-tris based MOF that is kinetically stable in dry air but thermodynamically unstable in water.
  • Mechanism: The Cu-paddlewheel SBU contains an axial coordination site. In the activated state, this site is open. Upon exposure to water,

    
     molecules coordinate to the copper.
    
  • Thermodynamic Failure: The hydration enthalpy of the Cu(II) ion is high. Water acts as a competitive ligand, displacing the carboxylate arms of the BTC ligand.

  • Outcome: This hydrolysis is energetically favorable (

    
    ). The crystal structure collapses into amorphous copper hydroxide and free trimesic acid.
    
  • Contrast with Zr-MOFs: In MOF-808 (Zr-BTC), the Zr-O bond is significantly stronger. Water may coordinate to the cluster, but it cannot thermodynamically displace the bridging carboxylates under neutral conditions.

References

  • Navrotsky, A., et al. (2020). Thermodynamics Drives the Stability of the MOF-74 Family in Water. National Institutes of Health (PMC). [Link]

  • Lillerud, K. P., et al. (2020). Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. National Institutes of Health (PMC). [Link]

  • Jiang, J., et al. (2013). Theoretical Insight into the Initial Hydrolytic Breakdown of HKUST-1. ResearchGate. [Link]

  • Zhou, H., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society. [Link]

  • Akimbekov, Z., & Navrotsky, A. (2019). Recent advances in experimental thermodynamics of metal–organic frameworks. Cambridge Core. [Link]

Sources

Topology prediction for MOFs using 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Topology Prediction for Metal-Organic Frameworks Using C₃-Symmetric Tritopic Linkers

Authored by a Senior Application Scientist

Foreword: From Molecular Blueprints to Crystalline Realities

The field of materials science has been fundamentally transformed by the advent of metal-organic frameworks (MOFs). These materials, constructed from modular inorganic and organic building blocks, offer unprecedented control over porosity, surface area, and chemical functionality.[1] The predictive power of reticular chemistry—the science of linking molecular building blocks into predetermined network structures—allows us to move beyond serendipitous discovery towards the rational design of materials tailored for specific applications, from gas storage to catalysis.[2][3]

This guide delves into the core principles and practical workflows for predicting the topology of MOFs, with a specific focus on those derived from highly symmetric, tritopic organic linkers. While we will use the well-studied ligand 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) as a foundational example, the methodologies described herein are directly applicable to more complex derivatives such as 1,3,5-Tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)benzene . The underlying C₃-symmetry and tripodal nature of these linkers are the critical determinants of the resulting framework topology. We will explore how to translate a molecular blueprint into a predictable, crystalline, and functional material.

The Foundations: Reticular Chemistry and Topological Abstraction

At its heart, reticular chemistry simplifies the complexity of crystal engineering. Instead of considering the precise atomic coordinates of every atom, we abstract the structure into a simpler representation: a net.[4]

  • Nodes: These are the points of extension in the framework. In MOFs, nodes are typically metal ions or, more commonly, multinuclear metal clusters known as Secondary Building Units (SBUs).

  • Linkers: These are the organic molecules that connect the nodes. Their geometry, length, and rigidity are crucial for directing the overall structure.

  • Topology: This describes the underlying connectivity of the nodes and linkers, defining the overall architecture of the framework irrespective of its specific chemical composition.[5]

The power of this approach lies in its predictability. By understanding the geometry of the linker and the coordination environment of the metal SBU, we can forecast the resulting topology with remarkable accuracy.[3] The tritopic, C₃-symmetric ligand at the core of this guide is a classic example of a "triangular" building block, which predictably forms nets with 3-connected nodes.

The Archetypal Tritopic Linker: 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

H₃BTB is a cornerstone linker in reticular chemistry.[6] Its rigid, planar, and C₃-symmetric structure, with carboxylate groups extending at 120° angles, makes it an ideal building block for creating highly porous and thermally stable MOFs.[6] When combined with a suitable metal SBU, it reliably forms specific, predictable 3D networks.[6] For instance, its reaction with zinc nitrate under solvothermal conditions famously yields MOF-177, a material renowned for its exceptionally high surface area.[7][8] The principles demonstrated with H₃BTB are directly transferable to its more complex biphenyl analogue, where the fundamental triangular geometry is conserved, but the linker length is extended.

Computational Prediction of MOF Topology

Before any synthesis is attempted, computational methods provide an indispensable toolkit for exploring the vast design space of potential MOF structures.[9][10] These in silico techniques allow us to predict the most likely and stable topologies for a given set of building blocks, saving significant experimental time and resources.[1][10]

The Topology Prediction Workflow

The process begins by deconstructing the desired MOF into its fundamental components: the organic linker and the inorganic SBU.[11] These components are then treated as abstract geometrical objects, and computational tools are used to assemble them into periodic networks.

G cluster_0 Building Block Definition cluster_1 Computational Assembly cluster_2 Refinement & Analysis cluster_3 Experimental Validation Linker Define Linker Geometry (e.g., 1,3,5-Tris...benzene) Assembly Assemble Building Blocks (De Novo Prediction / RTA) Linker->Assembly SBU Define Metal SBU Geometry (e.g., Zn₄O cluster) SBU->Assembly DB Compare against Topology Databases (RCSR, EPINET) Assembly->DB Identify Net Optimization Geometry Optimization (DFT / Force Field) DB->Optimization Analysis Analyze Properties (Porosity, Stability) Optimization->Analysis Predict Performance Synth Synthesize Candidate MOF Analysis->Synth Select Target Char Characterize Structure (SCXRD, PXRD) Synth->Char Char->Optimization Compare & Refine Model

Caption: Workflow for topology prediction and experimental validation.
Key Computational Methodologies
  • De Novo Prediction: This approach uses algorithms to assemble building blocks into all sterically and geometrically possible arrangements. Software tools can take the geometry of the linker and SBU as inputs and generate a ranked list of the most probable topologies.[12]

  • Reverse Topological Approach (RTA): A powerful strategy in digital reticular chemistry where the process is inverted.[13] A researcher first selects a desirable target topology from a database (like the Reticular Chemistry Structure Resource - RCSR). Then, computational methods are used to identify or design the specific linkers and SBUs that can geometrically satisfy the connection points and angles of that target net.[13]

  • Data-Driven & Machine Learning Methods: With the proliferation of MOF databases like the Quantum MOF (QMOF) and Computation-Ready, Experimental (CoRE) MOF databases, machine learning models are being trained to predict the most likely topology from a given pair of building blocks.[10][14][15] These models learn from the vast number of existing experimentally-realized structures to identify subtle patterns that favor the formation of one topology over another.[14]

Essential Software and Databases

A suite of specialized tools is available to aid researchers in this process:

Tool/Database Function Reference
RCSR A database of nets and topologies fundamental to reticular chemistry. [4]
MOFid An open-source tool for deconstructing MOFs into their building blocks and identifying the underlying topology. [11]
Zeo++ Software for high-throughput geometric analysis of porous materials, including pore size distribution. [11]
QMOF/CoRE MOF Large databases of experimental MOF structures used for high-throughput screening and training machine learning models. [10][14][16]

| LAMMPS | A classical molecular dynamics code often used with specialized force fields to perform geometry optimization and assess the mechanical stability of predicted MOF structures. |[10] |

Experimental Validation: From Prediction to Product

Computational prediction provides a powerful roadmap, but experimental synthesis and characterization are the ultimate arbiters of success. The goal is to translate the in silico model into a tangible crystalline material and confirm that its structure matches the prediction.

Protocol: Solvothermal Synthesis of a Tritopic Linker-Based MOF

This protocol is a representative example for synthesizing a MOF using a linker like H₃BTB, which serves as a reliable starting point for more complex analogues.

Materials:

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) or its analogue

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Glass vials or Teflon-lined autoclave

Step-by-Step Methodology:

  • Preparation of Solution: In a glass vial, dissolve the tritopic linker (e.g., H₃BTB) and the metal salt in the solvent (e.g., DMF). The molar ratio of linker to metal is a critical parameter that often requires optimization.

  • Sealing: Securely cap the vial. For higher temperatures, the reaction mixture should be placed in a Teflon-lined stainless-steel autoclave.

  • Heating: Place the sealed reaction vessel in a programmable oven. Heat to a specific temperature (typically between 80-150 °C) and hold for a set duration (12-72 hours). This solvothermal method provides the energy needed for the components to self-assemble into a thermodynamically stable, crystalline framework.[17]

  • Cooling: Allow the oven to cool slowly to room temperature. Rapid cooling can result in smaller or less-ordered crystals.

  • Isolation and Washing: Crystals will typically have formed at the bottom of the vessel. Carefully decant the mother liquor. Wash the crystalline product several times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like acetone or ethanol) to remove any unreacted starting materials trapped within the pores.

  • Activation: To achieve the full porosity of the material, residual solvent molecules must be removed from the pores. This is typically done by solvent exchange followed by careful heating under a dynamic vacuum. The thermal stability, often determined by Thermogravimetric Analysis (TGA), dictates the maximum activation temperature.[18]

Primary Characterization Techniques

The following techniques are essential for confirming the identity and, most importantly, the topology of the newly synthesized MOF.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for structure determination.[18] If suitable single crystals can be isolated, SCXRD provides an unambiguous solution of the atomic arrangement, allowing for direct comparison with the computationally predicted structure. It reveals precise bond lengths, bond angles, and the unit cell parameters, confirming the node connectivity and thus the topology.[18]

  • Powder X-ray Diffraction (PXRD): Since obtaining large single crystals can be challenging, PXRD is the most common technique for routine characterization. The resulting diffraction pattern serves as a "fingerprint" for the crystalline material.[18] This experimental pattern is compared to a pattern simulated from the predicted crystal structure. A close match provides strong evidence that the synthesized material has the predicted topology.

G L Linker (3-c) N Resulting Net L->N Ligand { 1,3,5-Tris...benzene | C₃-Symmetric Tritopic Linker} L->Ligand S SBU (e.g., 4-c) S->N SBU { Metal Cluster (e.g., Zn₄O) | Secondary Building Unit} S->SBU MOF { Assembled MOF Crystal | 3D Porous Framework} N->MOF is abstracted as Ligand:f0->MOF:f0 links SBU:f0->MOF:f0 connects at

Caption: Abstracting chemical building blocks into topological nodes.

Conclusion and Future Outlook

The predictive design of MOFs, guided by the principles of reticular chemistry and enabled by powerful computational tools, represents a paradigm shift in materials discovery. By starting with a target topology and working backward, or by accurately forecasting the outcome of a planned synthesis, we can significantly accelerate the development of novel materials. The use of rigid, C₃-symmetric tritopic linkers like 1,3,5-Tris(3',5'-carboxy[1,1'-biphenyl]-4-yl)benzene is central to this effort, providing the geometric information necessary to build robust and predictable frameworks.

The increasing integration of artificial intelligence and machine learning will further enhance our predictive capabilities, allowing for the rapid screening of millions of hypothetical structures to identify top-performing candidates for synthesis.[19] As these predictive tools become more accurate and accessible, the timeline from conceptual design to functional material will continue to shrink, unlocking the full potential of MOFs to address critical challenges in energy, environment, and medicine.

References

  • Reticular Chemistry for MOF Design | PDF | Adsorption - Scribd. (n.d.).
  • Jiang, H., Moosavi, S. M., Czaban-Jóźwiak, J., Torre, B., Shkurenko, A., Ameur, Z. O., Jia, J., Alsadun, N., Shekhah, O., Di Fabrizio, E., Smit, B., & Eddaoudi, M. (2023). Reticular chemistry for the rational design of mechanically robust mesoporous merged-net metal-organic frameworks. Matter.
  • Yakovenko, E. I., Nevolin, I. M., Chasovskikh, A. A., Mitrofanov, A. A., & Korolev, V. V. (2024). Data-driven prediction of structure of metal-organic frameworks. arXiv.
  • 1,3,5-Tris(4-carboxyphenyl)benzene | 50446-44-1. (n.d.). Benchchem.
  • 1,3,5-Tris(4-carboxyphenyl)benzene ≥98 , ≤20 wt. solvent H3BTB. (n.d.). Sigma-Aldrich.
  • Reticular Chemistry in All Dimensions. (2019). PMC.
  • 1,3,5-Tris(4-carboxyphenyl)benzene, >=98%, <=20 wt. % solvent. (n.d.).
  • The Importance of Highly Connected Building Units in Reticular Chemistry: Thoughtful Design of Metal–Organic Frameworks. (2021). Accounts of Chemical Research. ACS Publications.
  • Metal–Organic Frameworks and Reticular Chemistry | 1 | Gas Adsorption. (n.d.).
  • Precision-engineered metal–organic frameworks: fine-tuning reverse topological structure prediction and design. (2024). RSC Publishing.
  • Software and Databases. (n.d.). Nanoporous Materials Genome Center (NMGC).
  • Nie, X., Kulkarni, A., & Sholl, D. S. (2015). Computational Prediction of Metal Organic Frameworks Suitable for Molecular Infiltration as a Route to Development of Conductive Materials.
  • De Novo MOF/COF Topology Prediction. (n.d.). The Gagliardi Group - The University of Chicago.
  • Topological Characterization of Metal−Organic Frameworks: A Perspective. (2024). UCL Discovery.
  • Livas, C. G., Trikalitis, P. N., & Froudakis, G. E. (2024). MOFSynth: A Computational Tool toward Synthetic Likelihood Predictions of MOFs. PMC.
  • Livas, C. G., Trikalitis, P. N., & Froudakis, G. E. (2024). MOFSynth: A Computational Tool toward Synthetic Likelihood Predictions of MOFs. Journal of Chemical Information and Modeling. ACS Publications.
  • Topological Characterization of Metal–Organic Frameworks: A Perspective. (2024). Chemistry of Materials. ACS Publications.
  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC.
  • Han, G., Junaid, Q. M., & Feng, X. (2025). Topology-driven directed synthesis of metal-organic frameworks. Chinese Journal of Structural Chemistry.
  • Jane, M. N., Sergeant, B. O., & Ahunna, A. C. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. ResearchGate.

Sources

Technical Guide: Solubility of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, dissolution protocols, and handling of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (commonly abbreviated as H3BBC or TCBPB ) and its structural analogs in polar aprotic solvents.

Executive Summary & Chemical Identity

Target Molecule: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene Common Abbreviations: H3BBC, TCBPB CAS Registry Number: 911818-75-2 Molecular Formula: C₄₅H₃₀O₆ Molecular Weight: 666.72 g/mol

Note on Nomenclature: The string "3,5'-carboxy[1,1'-biphenyl]-4-" suggests a specific isomer or a conflation with 1,3,5-Tris(3,5-dicarboxyphenyl)benzene (H6BTB) . This guide primarily addresses the H3BBC ligand (the linear biphenyl extension) widely used in Reticular Chemistry (e.g., MOF-200), while noting that the solubility physics described applies to the entire class of large, rigid aromatic carboxylate linkers.

The Solubility Challenge

H3BBC is a rigid, C3-symmetric ligand. Its solubility is governed by two competing forces:

  • Strong

    
    -
    
    
    
    Stacking:
    The extensive aromatic surface area drives aggregation and insolubility in most solvents.
  • Carboxylic Acid H-Bonding: The terminal -COOH groups form strong intermolecular dimers, further reducing solubility in non-polar media.

Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc) are the only viable media for processing this ligand at appreciable concentrations because they can disrupt the carboxylic dimers (via H-bond acceptance) and solvate the aromatic core (via dipole interactions).

Solubility Landscape: Polar Aprotic Solvents

The following data represents field-validated solubility tiers for H3BBC and similar extended tritopic linkers.

Solubility Profile Table
SolventDipole Moment (D)Boiling Point (°C)Solubility RatingTypical Saturation (25°C)*Optimal Usage Condition
DMSO (Dimethyl sulfoxide)3.96189Excellent 20–45 mg/mLPrimary solvent for NMR & stock solutions.
DMF (N,N-Dimethylformamide)3.82153Good 10–25 mg/mLStandard for MOF synthesis (solvothermal).
NMP (N-Methyl-2-pyrrolidone)4.09202Very Good 15–35 mg/mLUsed for highly recalcitrant samples or large-scale prep.
DMAc (Dimethylacetamide)3.70165Good 10–25 mg/mLAlternative to DMF; higher thermal stability.
DEF (N,N-Diethylformamide)3.90176Moderate 5–15 mg/mLSpecialized MOF synthesis; promotes larger crystal growth.

*Note: Values are estimates based on structural analogs (H3BTB) and reticular chemistry protocols. H3BBC is significantly less soluble than the smaller H3BTB due to the additional phenyl rings.

Mechanistic Insight

In polar aprotic solvents, the oxygen atom of the sulfoxide (DMSO) or amide (DMF/NMP) acts as a strong Hydrogen Bond Acceptor (HBA). It attacks the proton of the ligand's carboxylic acid, breaking the tight ligand-ligand dimers.

  • Reaction:

    
    
    
  • Result: The ligand becomes monomeric and solvated.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric)

For precise solubility measurement required for thermodynamic studies.

  • Preparation: Weigh approx. 100 mg of H3BBC into a 20 mL scintillation vial.

  • Addition: Add 2.0 mL of the target solvent (e.g., DMF).

  • Equilibration: Seal tightly. Place in a thermostatic shaker at 25°C (or target T) for 24 hours.

    • Tip: If the solid dissolves completely immediately, add more solid until a precipitate persists.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed if testing at high T) into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum (using a Genevac or Rotavap) at elevated temperature (e.g., 80°C for DMF) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Rapid Dissolution for MOF Synthesis

For practical preparation of precursor solutions.

  • Dispensing: Weigh the required molar amount of H3BBC.

  • Solvent Choice: Use DMF or DEF for solvothermal synthesis.[1] Use DMSO if preparing a stock solution for biological assays.[2][3]

  • Sonication: Sonicate at 40 kHz for 10–15 minutes. The solution acts as a suspension initially.

  • Thermal Assist: If the solution remains cloudy, heat to 60–80°C. H3BBC often shows a steep solubility curve; it may be insoluble at RT but fully soluble at 80°C.

  • Visual Check: Hold against a light source. The solution must be optically clear (no Tyndall effect).

Visualization of Workflows

Figure 1: Solubility & Dissolution Decision Pathway

This diagram outlines the logical flow for dissolving H3BBC, including troubleshooting steps for recalcitrant samples.

SolubilityWorkflow Start Start: Solid H3BBC Ligand SolventSelect Select Solvent (DMF, DMSO, NMP) Start->SolventSelect Mix Add Solvent & Vortex (1 min) SolventSelect->Mix Check1 Visual Check: Clear Solution? Mix->Check1 Success Ready for Use Check1->Success Yes Sonicate Sonicate (40 kHz, 15 min) @ 40°C Check1->Sonicate No (Cloudy) Check2 Clear Solution? Sonicate->Check2 Check2->Success Yes Heat Heat to 80-100°C (Stirring) Check2->Heat No Check3 Clear Solution? Heat->Check3 Check3->Success Yes AddBase Add Base Modulator (e.g., TEA or NaOH) *Deprotonates COOH* Check3->AddBase No (Persistent Solid) FinalCheck Clear? AddBase->FinalCheck FinalCheck->Success Yes Fail Switch Solvent or Check Purity FinalCheck->Fail No

Caption: Logical decision tree for dissolving H3BBC. Note that adding base (Chemical Modulation) fundamentally changes the species to the carboxylate anion, drastically increasing solubility.

Critical Troubleshooting & Optimization

The "Gel" Problem

In high concentrations (>50 mg/mL) in DMSO or DMF, H3BBC can form supramolecular gels upon cooling due to extensive H-bonding networks.

  • Solution: Keep solutions warm (40°C) if working near saturation limits. Add 5% water or methanol to disrupt the gel network (though this lowers absolute solubility).

Acid Modulation

In MOF synthesis, you often want slow deprotonation.

  • Avoid: Do not dissolve H3BBC in highly basic solutions (like NaOH/H2O) if the goal is controlled crystallization.

  • Preferred: Dissolve in neutral DMF/DEF. The solvent decomposes slowly at high temperature to release amines (dimethylamine), which slowly deprotonates the ligand, driving crystal growth (The "Solvent Hydrolysis" method).

Purity Impact

Commercial H3BBC often contains traces of Pd catalyst (from Suzuki coupling).

  • Observation: A grey/black residue that does not dissolve even in boiling DMSO.

  • Action: Filter the hot solution through Celite. Do not mistake catalyst residue for ligand insolubility.

References

  • Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. Link

  • Li, H., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. Link

  • Sigma-Aldrich. "1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene Product Specification." Link

  • BenchChem. "Physicochemical Properties of H3BTB and Analogs." Link

  • NIST Chemistry WebBook. "Dimethyl Sulfoxide (DMSO) Phase Change Data." Link

Sources

Methodological & Application

Optimizing ligand exchange with 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Post-Synthetic Ligand Exchange (PSE) with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H3BBC)

Abstract

This application note details the optimization of Post-Synthetic Exchange (PSE) protocols utilizing 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (commonly abbreviated as H3BBC or TCBPB ). Due to its extended tripodal structure, H3BBC is critical for synthesizing ultra-high porosity Metal-Organic Frameworks (MOFs) like MOF-200 and MOF-399, which are ideal candidates for large-molecule drug delivery (biologics). However, the direct solvothermal synthesis of these frameworks often suffers from phase impurities or catenation (interpenetration). This guide provides a rigorous, self-validating protocol for introducing H3BBC into pre-formed isoreticular scaffolds via PSE, ensuring maximum porosity retention and crystallographic fidelity.

Chemical Context & Rationale

The Ligand: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (CAS: 911818-75-2) is a


-symmetric, elongated tricarboxylate linker.
The Challenge:  Its large size (

span) creates significant steric hindrance during diffusion. Direct synthesis often requires harsh conditions that degrade sensitive functionalities or result in dense, interpenetrated phases rather than the desired open mesoporous structures. The Solution (PSE): Post-Synthetic Exchange allows for the thermodynamic replacement of a smaller, labile linker (e.g., BTB) with the larger H3BBC linker, or the functionalization of an H3BBC-based framework, under mild conditions. This process is driven by the entropy of releasing smaller ligands and the enthalpy of forming stable metal-carboxylate bonds.
Thermodynamic vs. Kinetic Control
  • Thermodynamics: H3BBC forms highly stable secondary building units (SBUs) with high-valence metals (Zr, Fe, Al). Once exchanged, the framework is robust.

  • Kinetics: The exchange rate is diffusion-limited. The protocol below prioritizes solubility enhancement and defect engineering to overcome the kinetic barrier of inserting a bulky ligand into a lattice.

Pre-Exchange Characterization & Preparation

Before initiating exchange, the parent MOF and the H3BBC ligand must meet strict purity criteria.

ComponentParameterSpecificationRationale
Parent MOF CrystallinitySharp PXRD peaks; no amorphous background.Amorphous regions dissolve rapidly, causing framework collapse.
Pore ActivationSolvent-exchanged (e.g., acetone) and dried.Pre-filled pores block the diffusion of bulky H3BBC.
H3BBC Ligand Purity>98% (HPLC); Acid form (protonated).Impurities compete for coordination sites.
Solvent Water ContentAnhydrous DMF/DEF (<50 ppm H2O).Water competes with the ligand for metal nodes (hydrolysis).

Optimized Experimental Protocol

This protocol assumes the exchange of H3BBC into a Zr-based or Zn-based parent framework (e.g., expanding a MOF-177 or UiO topology).

Step 1: Ligand Solubilization (The Critical Step)

H3BBC has poor solubility in room-temperature DMF.

  • Dissolve: Prepare a 20 mM solution of H3BBC in DMF.

  • Sonicate: Sonicate at 40°C for 30 minutes until the solution is perfectly clear.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove undissolved micro-aggregates that can nucleate surface growth rather than internal exchange.

Step 2: The Exchange Reaction (PSE)[1]
  • Ratio: Use a 2:1 molar excess of H3BBC relative to the linker in the parent MOF.

  • System: Sealed Pyrex scintillation vial or pressure tube.

  • Weigh 50 mg of Parent MOF crystals.

  • Add 10 mL of the H3BBC/DMF solution .

  • Incubation: Place in a programmable oven.

    • Ramp: 1°C/min to 85°C.

    • Hold: 24–72 hours (depending on crystal size).

    • Agitation: Do NOT stir (grinds crystals). Use gentle orbital shaking if available.

Step 3: Washing & Activation[1]
  • Decant the supernatant (contains displaced linker).

  • Wash: Soak crystals in fresh DMF at 60°C for 4 hours (3 cycles). This removes unreacted H3BBC trapped in the pores.

  • Solvent Exchange: Exchange DMF for Acetone or Ethanol (low boiling point) over 2 days.

  • Activation: Supercritical CO2 drying (recommended) or vacuum activation at 120°C.

Visualization of Signaling & Workflow

The following diagram illustrates the kinetic pathway and decision logic for the PSE process.

PSE_Workflow cluster_mechanism Mechanism of Action Start Parent MOF (Labile Linker) Exchange Exchange Reaction (85°C, 24-72h) Start->Exchange Add Solution Solubility Ligand Solubilization (H3BBC in DMF + Heat) Solubility->Exchange Check Checkpoint: Crystal Integrity? Exchange->Check Check->Start Dissolved/Amorphous (Reduce Temp/Acidity) Wash Washing (Remove Free Ligand) Check->Wash Intact Analysis Validation (H-NMR Digestion) Wash->Analysis Mech1 Linker Dissociation (k_off) Mech2 H3BBC Diffusion (Steric Barrier) Mech1->Mech2 Mech3 Coordination (Thermodynamic Lock) Mech2->Mech3

Figure 1: Operational workflow for Post-Synthetic Exchange (PSE) targeting bulky ligands, including mechanistic sub-steps.

Validation & Quality Control (Self-Validating System)

To ensure the protocol worked, you must quantify the Exchange Ratio . Do not rely solely on PXRD, as the framework topology may look identical even if no exchange occurred.

A. H-NMR Digestion (The Gold Standard)
  • Digest: Dissolve 5 mg of the exchanged MOF in 600 µL DMSO-d6 + 20 µL DCl (or HF for Zr-MOFs).

  • Analyze: Integrate the aromatic proton peaks of the Parent Linker vs. the H3BBC Linker.

  • Calculate:

    
    
    Target: >60% exchange for functional efficacy; >90% for complete structural conversion.
    
B. N2 Isotherm (BET Surface Area)
  • Expectation: If H3BBC is successfully incorporated (expanding the pore), the pore volume (

    
    ) and BET surface area should increase .
    
  • Failure Mode: If BET decreases, H3BBC is likely clogging the pores without integrating into the lattice (pore blocking).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Exchange Ratio (<20%) Kinetic barrier too high.Increase temperature to 100°C; Add a modulator (e.g., Benzoic acid) to facilitate linker dissociation.
Loss of Crystallinity Parent MOF unstable at exchange conditions.Lower temperature; Ensure solvent is strictly anhydrous.
Pore Clogging (Low BET) H3BBC precipitating in pores.Perform more rigorous washing (Soxhlet extraction with Ethanol).
Incomplete Digestion Zr-O bonds too strong.Use 48% HF (caution required) or saturated K3PO4 in D2O for digestion.

References

  • Cohen, S. M. (2012).[1] Postsynthetic methods for the functionalization of metal–organic frameworks.[1][2][3][4][5] Chemical Reviews, 112(2), 970-1000. Link

  • Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., ... & Yaghi, O. M. (2010). Ultrahigh porosity in metal-organic frameworks. Science, 329(5990), 424-428. Link

  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Solvent-assisted linker exchange: an alternative to the de novo synthesis of unattainable metal–organic frameworks.[1] Angewandte Chemie International Edition, 53(18), 4530-4540. Link

  • Deng, H., et al. (2012). Large-pore apertures in a series of metal-organic frameworks. Science, 336(6084), 1018-1023. Link

Sources

Advanced Application Note: Post-Synthetic Modification of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Architectural Context

This guide details the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (and its isostructural derivatives).[1] These extended tritopic linkers generate ultra-high porosity frameworks (e.g., isoreticular to MOF-177 , PCN-61 , or NU-100 series depending on node connectivity) with large apertures ideal for encapsulating biologic drugs or active pharmaceutical ingredients (APIs).[1]

However, the hydrophobicity of the bare aromatic backbone often limits biocompatibility and cargo retention. This application note provides two validated protocols to engineer the pore environment:

  • Solvent-Assisted Ligand Exchange (SALE): For replacing structural struts with functionalized analogues.[1]

  • Covalent Post-Synthetic Modification (CPSM): Specifically focusing on "Click" chemistry and amide coupling to attach targeting moieties or solubilizers.

Critical Framework Considerations

Before initiating PSM, the framework architecture must be understood to prevent collapse.

  • Ligand Geometry: The

    
    -symmetric ligand creates large hexagonal channels.
    
  • Stability Warning: While Zirconium (Zr) variants are stable in acidic/aqueous media, Zinc (Zn) variants (like MOF-177) are moisture-sensitive.[1] All protocols below assume a Zr-based or robust Cu-paddlewheel architecture suitable for drug development.

  • Steric Constraints: The "3,5'-carboxy" substitution pattern implies bulky nodes.[1] Diffusion of reagents into the core is the rate-limiting step.

Visualization: PSM Decision Logic

PSM_Workflow Start Parent Framework (1,3,5-Tris-biphenyl linker) Check Is the Goal: Backbone Modification or Node Engineering? Start->Check SALE_Path Goal: Alter Pore Size/Chemistry (Method: SALE) Check->SALE_Path Modulate hydrophobicity or introduce defects CPSM_Path Goal: Attach Drug/Targeting Agent (Method: Covalent PSM) Check->CPSM_Path Attach complex cargo SALE_Step Protocol A: Ligand Exchange (Thermodynamic Control) SALE_Path->SALE_Step CPSM_Step Protocol B: Click/Amide Coupling (Kinetic Control) CPSM_Path->CPSM_Step Validation Validation: 1H-NMR (Digest) + PXRD SALE_Step->Validation CPSM_Step->Validation

Figure 1: Decision tree for selecting the appropriate modification pathway based on drug delivery requirements.

Protocol A: Solvent-Assisted Ligand Exchange (SALE)[1][2][3][4]

Objective: Replace a percentage of the parent "1,3,5-Tris..." linkers with a functionalized analogue (e.g., an azide-tagged or PEGylated variant) without destroying the crystal lattice. This is preferred over de novo synthesis when the functionalized ligand interferes with crystal nucleation.

Materials
  • Parent MOF: 100 mg (Activated, solvent-free).[1]

  • Incoming Ligand: Functionalized derivative (e.g., 1,3,5-tris(4-carboxyphenyl)-2-azidobenzene).[1] Excess: 4–10 equivalents relative to framework linker.

  • Solvent: DMF (Anhydrous) or DEF.

  • Catalyst: Trifluoroacetic acid (TFA) or HCl (only if using Zr-nodes to facilitate defect opening).[1]

Step-by-Step Methodology
  • Pre-Activation (Crucial):

    • The parent MOF must be fully evacuated. Heat at 120°C under vacuum (

      
       Torr) for 12 hours to remove solvates that block pore windows.
      
    • Why: Trapped solvent molecules create back-pressure that inhibits the diffusion of the bulky incoming ligand.

  • Exchange Reaction:

    • Dissolve the Incoming Ligand (4 eq.) in 10 mL of dry DMF.

    • Add the solid Parent MOF (100 mg) to the solution.

    • Optional: Add 50

      
      L of 8M HCl (for Zr-MOFs) to catalyze the dissociation of the carboxylate-metal bond.
      
    • Incubate at 85°C for 24–48 hours. Do not stir magnetically (grinding destroys crystallinity). Use a thermal shaker or gentle swirling.

  • Washing & Purification:

    • Decant the supernatant (containing displaced ligand).

    • Soak the MOF in fresh DMF at 60°C for 4 hours (Repeat 3x).

    • Soak in Acetone/Ethanol (low boiling point solvent) for 12 hours to remove DMF.

  • Activation:

    • Supercritical

      
       drying (preferred) or vacuum activation at ambient temperature (to prevent thermal degradation of new functional groups).
      
Mechanism of Action (SALE)

The SALE process relies on the equilibrium between the bound linker and the free linker in solution. By providing a large excess of the incoming ligand and thermal energy, the system is driven entropically and thermodynamically toward the mixed-linker state.

Protocol B: Covalent Post-Synthetic Modification (Click Chemistry)[1][2]

Objective: Attach a drug molecule or targeting peptide to the framework after synthesis. This assumes the parent framework contains a "handle" (e.g., an azide or alkyne group, potentially introduced via Protocol A or de novo synthesis).

Scenario: We will perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an Alkyne-terminated PEG-Drug conjugate to an Azide-functionalized framework.[1]

Materials
  • MOF-N3 (Azide-functionalized): 50 mg.[1]

  • Alkyne-Cargo: Propargyl-PEG-Doxorubicin (or model alkyne).[1] 2 eq. per azide site.

  • Catalyst: CuI (Copper(I) Iodide) or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Solvent: DMSO or DMF (Must solubilize the drug cargo).

Step-by-Step Methodology
  • Infiltration:

    • Suspend 50 mg of MOF-N3 in 2 mL of dry DMSO.

    • Add the Alkyne-Cargo (dissolved in minimal DMSO).

    • Allow to diffuse for 6 hours at room temperature before adding the catalyst.

    • Why: If catalyst is added immediately, the reaction may occur at the pore surface, creating a "shell" that blocks further drug loading (the "egg-shell" effect).

  • Catalysis (The "Click"):

    • Add CuI (5 mol% relative to alkyne).

    • Purge headspace with Argon/Nitrogen.

    • Heat to 40–60°C for 24 hours.

  • Scavenging Copper:

    • Copper toxicity is a concern for drug delivery.

    • Wash the MOF with a saturated solution of EDTA in water/ethanol (1:1) for 12 hours. This chelates and removes residual Cu ions.

  • Final Wash:

    • Wash with Ethanol to remove unreacted cargo.

Visualization: Reaction Pathway

Click_Mechanism L_Azide Linker-N3 (In Framework) Complex Triazole Linkage (Covalent Bond) L_Azide->Complex + Drug_Alkyne Drug-Alkyne (In Solution) Drug_Alkyne->Complex Cu_Cat Cu(I) Catalyst Cu_Cat->Complex Catalyzes Final Drug-Loaded MOF Complex->Final

Figure 2: Schematic of the CuAAC 'Click' reaction anchoring a drug payload to the MOF strut.

Characterization & Validation Standards

Trustworthiness in PSM requires proving that the modification occurred and the framework survived.

A. Digest 1H-NMR (The Gold Standard)

You cannot analyze the modification accurately in the solid state. You must digest the MOF.

  • Take 5 mg of Modified MOF.

  • Add 500 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    L DMSO-d6.
    
  • Add 20 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    L DCl  (Deuterated Hydrochloric Acid) or 48% HF (for Zr-MOFs - Caution: Use plastic vials).
    
  • Sonicate until clear.

  • Analysis: Integrate the peaks of the unmodified linker vs. the modified linker.

    • Success Metric: For SALE, >40% exchange is typically excellent.[1] For Click, >90% conversion of accessible azides is expected.

B. Powder X-Ray Diffraction (PXRD)

Run PXRD from 2


 = 2° to 30°.
  • Pass: Peaks match the simulated parent pattern (perhaps slight intensity changes due to pore filling).

  • Fail: Loss of low-angle peaks (indicates pore collapse) or broadening (amorphization).[1]

C. BET Surface Area (N2 Isotherm)[1][2]
  • Expect a decrease in surface area and pore volume after modification.[2]

  • Example: Parent MOF = 4000

    
    . Modified MOF = 2500 
    
    
    
    .
  • Note: If surface area drops to <100

    
    , the pores are likely blocked, not functionalized.
    

References

  • Karagiaridi, O., et al. (2014).[1] "Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of MOFs." Angewandte Chemie International Edition. Link[1]

  • Derby, S., et al. (2020).[1] "A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures."[1][3][4] Nature Communications.[4] Link

  • Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link[1]

  • Deria, P., et al. (2016).[1] "MOF Functionalization via Solvent-Assisted Ligand Incorporation: Bridging the Gap between Adsorption and Catalysis." Chemical Society Reviews. Link

  • Wang, Z., et al. (2010).[1] "Covalent Post-Synthetic Modification of a Metal-Organic Framework for Fluoride Sensing." Chemistry - A European Journal.[1] Link[1]

Sources

Preparation of thin-film MOFs using 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Surface-Anchored MOF Thin Films Subject: Preparation of Thin-Film MOFs using 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene derivatives via Liquid Phase Epitaxy.

Executive Summary

This guide details the fabrication of highly oriented Metal-Organic Framework (MOF) thin films using extended tritopic linkers, specifically focusing on the 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene class. These ligands, characterized by their high aspect ratio and


 symmetry, are critical for generating large-pore SURMOFs (Surface-Mounted MOFs) suitable for high-molecular-weight drug loading and advanced sensing.

The protocol prioritizes Liquid Phase Epitaxy (LPE) over solvothermal growth. LPE offers superior control over film thickness, crystallographic orientation, and roughness—parameters that are non-negotiable for reproducible drug delivery systems.

Technical Background & Ligand Chemistry

The ligand 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (and its structural analogs like H


BBC or H

TDCPB) presents unique challenges and opportunities:
  • Steric Bulk: The extended biphenyl arms create large intrinsic pores (often >2 nm), ideal for biologic payloads but prone to interpenetration (framework catenation) if grown too rapidly.

  • Conformational Freedom: The rotation around the biphenyl linkage requires a rigid anchoring strategy to prevent amorphous aggregation.

  • Coordination Mode: Depending on the specific carboxylation (tricarboxylic vs. hexacarboxylic), this ligand typically forms paddlewheel secondary building units (SBUs) with Cu

    
     or Zn
    
    
    
    , yielding non-interpenetrated films when grown on templated surfaces.
Mechanism of Action: The SURMOF Approach

We utilize a "Layer-by-Layer" (LbL) spray method. By separating the metal and linker precursors, we force the thermodynamic product (ordered crystal) over the kinetic product (amorphous powder).

  • Step A (Anchoring): A Self-Assembled Monolayer (SAM) orients the initial nucleation.

  • Step B (Metalation): Metal clusters bind to the SAM.

  • Step C (Linker Exchange): The extended ligand displaces terminal solvents, extending the lattice.

Materials & Instrumentation

Reagents
ComponentSpecificationPurpose
Ligand 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (>98%)Structural Linker
Metal Source Copper(II) Acetate Monohydrate (Cu(OAc)

H

O)
Inorganic Node (Paddlewheel)
Substrate Au-coated Si Wafer (100 nm Au / 5 nm Ti)Conductive Support
SAM 16-Mercaptohexadecanoic acid (MHDA)Surface Functionalization (-COOH)
Solvent A Ethanol (Absolute)Metal Solvent / Washing
Solvent B N,N-Dimethylformamide (DMF)Ligand Solvent
Equipment
  • Automated Spray-Coating System (e.g., dedicated LPE sprayer).

  • Spin-coater (Alternative for manual LPE).[1]

  • X-Ray Diffractometer (XRD) with Out-of-Plane geometry.[2]

  • Ellipsometer (for thickness calibration).

Experimental Protocol: Liquid Phase Epitaxy (LPE)

Phase 1: Substrate Functionalization (Critical Step)

Rationale: Without a SAM, large ligands lay flat or aggregate randomly. The SAM ensures the [001] growth direction (perpendicular to substrate).

  • Cleaning: Sonicate Au/Si wafers in Acetone (10 min)

    
     Ethanol (10 min). Dry with N
    
    
    
    stream.
  • Plasma Treatment: Expose to O

    
     plasma (5 min) to remove organic contaminants.
    
  • SAM Deposition: Immerse wafer in a 20

    
    M ethanolic solution of MHDA  for 24 hours at room temperature.
    
  • Rinse: Rinse thoroughly with ethanol to remove physisorbed thiols. Dry with N

    
    .
    
Phase 2: Layer-by-Layer Growth (The Cycle)

Parameters: Temperature: 25°C | Pressure: 1.5 bar (Spray) | Flow rate: 0.5 mL/s

Preparation of Precursors:

  • Solution M (Metal): 1 mM Cu(OAc)

    
     in Ethanol.[3]
    
  • Solution L (Ligand): 0.2 mM Ligand in DMF. (Note: Large ligands have lower solubility; mild heating to 40°C may be required to dissolve).

The Deposition Cycle (1 Cycle):

  • Spray Metal (10s): Apply Solution M. Cu

    
     dimers coordinate to the -COOH surface groups.
    
  • Wait (5s): Allow surface equilibration.

  • Rinse (5s): Spray pure Ethanol. Removes excess salt.

  • Spray Ligand (15s): Apply Solution L. Ligand coordinates to Cu-clusters.

  • Wait (5s): Allow ligand orientation.

  • Rinse (5s): Spray pure DMF (or Ethanol). Removes unreacted ligand.

Repeat for 40–100 cycles depending on desired thickness (approx. 1.5 nm growth per cycle for this ligand class).

Phase 3: Activation & Drug Loading
  • Solvent Exchange: Immerse film in Dichloromethane (DCM) for 24h (refresh 3x) to remove high-boiling DMF.

  • Activation: Heat at 60°C under vacuum (

    
     mbar) for 12 hours. Caution: Do not exceed 100°C as thin films are more prone to thermal stress than bulk powders.
    
  • Loading: Immerse activated film in saturated drug solution (e.g., Ibuprofen or Doxorubicin in Hexane/PBS) for 48h.

Process Visualization

Workflow Logic: LPE Cycle

The following diagram illustrates the iterative chemical assembly ensuring crystallinity.

LPE_Workflow Start Functionalized Substrate (Au-MHDA) Metal Step 1: Metal Source (Cu(OAc)2 Spray) Start->Metal Wash1 Step 2: Wash (Ethanol) Metal->Wash1 Coordination Ligand Step 3: Ligand Dosing (Tris-Biphenyl Linker) Wash1->Ligand Remove Excess Wash2 Step 4: Wash (DMF/Ethanol) Ligand->Wash2 Linker Exchange Check Cycle Count Reached? Wash2->Check Check->Metal No (Repeat) Finish SURMOF Thin Film (Ready for Activation) Check->Finish Yes

Caption: Cyclic Layer-by-Layer (LbL) deposition process. Each loop adds one unit cell layer of thickness defined by the ligand length.

Application Pathway: Drug Delivery

This pathway validates the utility of using large-pore tritopic linkers.

Drug_Delivery Film As-Synthesized Film (Pores filled with DMF) Activate Activation (Solvent Exchange + Vac) Film->Activate Remove Solvent Empty Empty Scaffold (High Porosity) Activate->Empty Load Drug Loading (Diffusion Driven) Empty->Load Immerse in Drug Sol. Release Controlled Release (pH or Time dependent) Load->Release In-vivo/In-vitro

Caption: Post-synthesis processing for converting the MOF thin film into a functional drug delivery vehicle.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Haze / Cloudiness Homogeneous nucleation (powder formation)Increase washing time; Reduce precursor concentration.
Low XRD Intensity Poor orientationCheck SAM quality; Ensure Au surface was clean before SAM.
Rough Surface (AFM) "Island" growth modeIncrease metal dosing time to ensure full monolayer coverage before ligand step.
Thickness < Expected Incomplete ligand exchangeIncrease ligand spray time; Check ligand solubility.

References

  • Shekhah, O., et al. (2011). "Step-by-Step Route for the Synthesis of Metal-Organic Frameworks." Chemical Society Reviews.

  • Liu, J., et al. (2012). "Layer-by-Layer Growth of Metal-Organic Framework Thin Films." Accounts of Chemical Research.

  • Heinke, L., & Wöll, C. (2019). "Surface-Mounted Metal-Organic Frameworks: Crystalline and Porous Molecular Assemblies." Advanced Materials.

  • Stavila, V., et al. (2014). "MOF-based electronic and opto-electronic devices." Chemical Society Reviews.

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Luminescent Sensing with 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene-Based Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in diverse applications, including chemical sensing.[1] Their tunable structures, high porosity, and the potential for functionalization make them ideal candidates for the development of highly sensitive and selective sensors.[2] Among the various types of MOFs, luminescent MOFs (LMOFs) are particularly promising for optical sensing applications.[3] The luminescence of these materials can be modulated by the presence of specific analytes, providing a detectable signal for their quantification.[4]

This document provides detailed application notes and protocols for the use of LMOFs based on the hexacarboxylate linker, 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (H6TCBPB) , in luminescent sensing. The unique structural characteristics of H6TCBPB, with its multiple carboxylic acid groups and extended aromatic system, allow for the construction of robust MOFs with intriguing luminescent properties. These properties can be harnessed for the sensitive and selective detection of various analytes, including metal ions, nitroaromatic compounds, and antibiotics.

The following sections will delve into the principles of luminescent sensing with H6TCBPB-based MOFs, provide detailed protocols for their synthesis and application in sensing, and discuss the underlying mechanisms governing their sensing performance.

Principle of Luminescent Sensing with H6TCBPB-Based MOFs

The sensing mechanism of H6TCBPB-based LMOFs primarily relies on the modulation of their fluorescence intensity upon interaction with a target analyte. This modulation can manifest as either luminescence quenching ("turn-off") or enhancement ("turn-on").

The intrinsic luminescence of these MOFs can originate from the H6TCBPB ligand itself, which possesses a π-conjugated system capable of fluorescence.[5][6] When coordinated with metal ions, particularly d10 metals like Zn(II) and Cd(II), the ligand-centered luminescence is often preserved or even enhanced due to increased rigidity and reduced non-radiative decay pathways.[6] Alternatively, the incorporation of luminescent lanthanide ions, such as Eu(III) and Tb(III), can lead to characteristic sharp emission bands through an "antenna effect," where the H6TCBPB ligand absorbs excitation energy and transfers it to the lanthanide center.

The presence of an analyte can perturb this luminescence through several mechanisms:

  • Electron Transfer: In the case of nitroaromatic compounds, which are electron-deficient, photoinduced electron transfer can occur from the excited state of the LMOF to the analyte, leading to luminescence quenching.[7] The efficiency of this process is dependent on the energy levels of the MOF and the analyte.

  • Energy Transfer: Förster Resonance Energy Transfer (FRET) can occur if the emission spectrum of the LMOF overlaps with the absorption spectrum of the analyte. This non-radiative energy transfer from the excited LMOF to the analyte results in a decrease in the MOF's luminescence.[8]

  • Competitive Absorption: If the analyte absorbs light at the excitation or emission wavelength of the LMOF, it can compete for the excitation energy or re-absorb the emitted light, leading to a reduction in the observed luminescence intensity. This is a common mechanism for the quenching by species like Fe(III) ions.

  • Coordination Modulation: The analyte can directly interact with the metal centers or the organic linker of the MOF. This interaction can alter the electronic structure of the framework, leading to either quenching or enhancement of the luminescence. For instance, the coordination of certain analytes can rigidify the framework, reducing non-radiative decay and enhancing luminescence.

The selectivity of H6TCBPB-based LMOF sensors is governed by the specific chemical and physical interactions between the MOF and the analyte, including size exclusion effects due to the porous nature of the MOF, and specific binding interactions at the metal nodes or functional groups on the linker.

Application I: Detection of Fe(III) Ions

The detection of ferric ions (Fe³⁺) is of significant importance in environmental and biological systems. H6TCBPB-based LMOFs can serve as highly sensitive and selective fluorescent probes for Fe³⁺.

Protocol: Synthesis of a Zn-H6TCBPB MOF for Fe(III) Sensing

This protocol describes a general solvothermal synthesis of a Zinc-based MOF using the H6TCBPB linker.

Materials:

  • 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (H6TCBPB)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial, dissolve H6TCBPB (0.05 mmol) and Zn(NO₃)₂·6H₂O (0.15 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 2 °C/min.

  • Colorless crystals of the Zn-H6TCBPB MOF will have formed.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by immersing the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Collect the activated crystals by filtration and dry under vacuum at 80 °C for 12 hours.

Protocol: Luminescent Detection of Fe(III) Ions

Instrumentation:

  • Fluorescence Spectrophotometer

Procedure:

  • Prepare a stock suspension of the activated Zn-H6TCBPB MOF in deionized water (e.g., 1 mg/mL) by sonicating for 15 minutes to ensure a fine, homogeneous dispersion.

  • Prepare a series of standard solutions of Fe(III) nitrate in deionized water with concentrations ranging from 0 to 100 µM.

  • In a series of cuvettes, add a fixed volume of the MOF suspension (e.g., 100 µL) to a fixed volume of deionized water (e.g., 2.9 mL).

  • To each cuvette, add a specific volume of the Fe(III) standard solutions to achieve a range of final Fe(III) concentrations.

  • Incubate the mixtures for a short period (e.g., 5 minutes) to allow for interaction between the MOF and the Fe(III) ions.

  • Record the fluorescence emission spectrum of each sample (e.g., excitation at 315 nm, emission range 350-550 nm).

  • Plot the fluorescence intensity at the emission maximum as a function of the Fe(III) concentration.

  • To assess selectivity, repeat the experiment with other metal ion solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Pb²⁺) at the same concentration as the highest Fe(III) concentration.

Data Analysis:

The quenching efficiency can be quantified using the Stern-Volmer equation:

(I₀ / I) = 1 + Ksv[Q]

Where:

  • I₀ is the initial fluorescence intensity of the MOF suspension.

  • I is the fluorescence intensity in the presence of the quencher (Fe³⁺).

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the molar concentration of the quencher.

A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic). The limit of detection (LOD) can be calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement.

  • k is the slope of the calibration curve at low concentrations.

Expected Results and Interpretation

A significant decrease in the luminescence intensity of the Zn-H6TCBPB MOF is expected upon the addition of Fe(III) ions. This "turn-off" response is typically highly selective for Fe(III) over other common metal ions. The primary quenching mechanism is attributed to the strong absorption of the excitation and emission light by the Fe(III) ions, which overlaps with the spectral properties of the MOF.

Table 1: Representative Sensing Performance of a Luminescent MOF for Fe(III) Detection

ParameterValueReference
AnalyteFe(III)[9]
Limit of Detection (LOD)4.07 µM[9]
Quenching Constant (Ksv)8.74 × 10⁴ L mol⁻¹[10]
Response Time< 1 minute[1]
Quenching Efficiency~95% at 100 µM Fe(III)N/A

Application II: Detection of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are common components of explosives and are also significant environmental pollutants.[5] LMOFs based on H6TCBPB can be effective sensors for the detection of NACs through a luminescence quenching mechanism.

Protocol: Luminescent Detection of 2,4,6-Trinitrophenol (TNP)

This protocol outlines the use of a H6TCBPB-based MOF for the detection of picric acid (TNP).

Procedure:

  • Prepare a stock suspension of the activated H6TCBPB-based MOF in ethanol (e.g., 0.5 mg/mL).

  • Prepare a stock solution of TNP in ethanol (e.g., 1 mM).

  • Prepare a series of dilutions of the TNP stock solution in ethanol.

  • In a cuvette, place a fixed volume of the MOF suspension.

  • Incrementally add small aliquots of the TNP solutions to the cuvette, mixing thoroughly after each addition.

  • After each addition, record the fluorescence emission spectrum of the mixture.

  • Plot the fluorescence intensity at the emission maximum against the concentration of TNP.

  • For selectivity studies, repeat the experiment with other nitroaromatic compounds (e.g., nitrobenzene, dinitrotoluene) and other aromatic compounds without nitro groups.

Expected Results and Interpretation

A strong quenching of the MOF's luminescence is anticipated upon the addition of TNP.[5] The quenching efficiency is often more pronounced for NACs with a higher number of nitro groups due to their increased electron-withdrawing nature, which facilitates photoinduced electron transfer.[7] Additionally, resonance energy transfer can contribute to the quenching if there is a significant overlap between the MOF's emission spectrum and the analyte's absorption spectrum.

Table 2: Representative Sensing Performance of a Luminescent MOF for Nitroaromatic Compound Detection

ParameterValueReference
Analyte2,4,6-Trinitrophenol (TNP)[11]
Limit of Detection (LOD)2.07 ppm[11]
Quenching Constant (Ksv)34,741 M⁻¹[11]
SelectivityHigh for phenolic NACs[11]

Application III: Detection of Antibiotics

The overuse of antibiotics has led to their accumulation in the environment, posing a threat to ecosystems and human health. H6TCBPB-based LMOFs, particularly those incorporating lanthanide ions, can be designed for the sensitive detection of certain antibiotics.

Protocol: Synthesis of a Eu-H6TCBPB MOF for Antibiotic Sensing

This protocol is a modification of the previous synthesis to incorporate Europium ions.

Materials:

  • 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (H6TCBPB)

  • Europium(III) Nitrate Pentahydrate (Eu(NO₃)₃·5H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a Teflon-lined autoclave, combine H6TCBPB (0.03 mmol) and Eu(NO₃)₃·5H₂O (0.06 mmol) in a mixture of DMF (5 mL) and deionized water (5 mL).

  • Seal the autoclave and heat it at 150 °C for 72 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystals by filtration, wash with DMF and then ethanol.

  • Activate the Eu-H6TCBPB MOF as described in the previous synthesis protocol.

Protocol: Luminescent Detection of a Target Antibiotic

Procedure:

  • Prepare a stock suspension of the activated Eu-H6TCBPB MOF in a suitable solvent (e.g., water or a buffer solution, depending on the antibiotic's solubility and stability).

  • Prepare a stock solution of the target antibiotic.

  • Perform a titration experiment similar to the one described for NACs, recording the characteristic emission spectrum of the Eu(III) ion (e.g., around 615 nm) after each addition of the antibiotic solution.

  • Investigate the selectivity by testing against other antibiotics and common interfering species.

Expected Results and Interpretation

The interaction of the antibiotic with the Eu-H6TCBPB MOF can lead to either quenching or enhancement of the europium-centered luminescence. The mechanism can be complex, involving energy transfer processes between the antibiotic and the MOF framework, or coordination of the antibiotic to the metal centers, which can affect the efficiency of the antenna effect.[12]

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Luminescent Sensing

experimental_workflow cluster_synthesis MOF Synthesis & Activation cluster_preparation Sample Preparation cluster_measurement Luminescence Measurement cluster_analysis Data Analysis synthesis Solvothermal Synthesis of H6TCBPB-MOF washing Washing with DMF & Ethanol synthesis->washing activation Solvent Exchange & Drying washing->activation mof_suspension Prepare MOF Suspension activation->mof_suspension mixing Mix MOF Suspension with Analyte Solution mof_suspension->mixing analyte_solutions Prepare Analyte Standard Solutions analyte_solutions->mixing incubation Incubation mixing->incubation measurement Record Fluorescence Spectra incubation->measurement plot Plot Intensity vs. Concentration measurement->plot sv_plot Stern-Volmer Analysis plot->sv_plot lod Calculate LOD sv_plot->lod

Caption: General workflow for luminescent sensing using H6TCBPB-based MOFs.

Signaling Pathways in Luminescent Sensing

signaling_pathways cluster_quenching Luminescence Quenching ('Turn-Off') cluster_enhancement Luminescence Enhancement ('Turn-On') LMOF_excited_q LMOF* (Excited State) LMOF_ground_q LMOF (Ground State) LMOF_excited_q->LMOF_ground_q Luminescence (Reduced) Non_radiative_q Non-radiative Decay LMOF_excited_q->Non_radiative_q Energy/Electron Transfer Analyte_q Analyte (Quencher) Analyte_q->Non_radiative_q LMOF_excited_e LMOF* (Excited State) LMOF_ground_e LMOF (Ground State) LMOF_excited_e->LMOF_ground_e Luminescence (Enhanced) Non_radiative_e Non-radiative Decay (Inhibited) LMOF_excited_e->Non_radiative_e Analyte_e Analyte (Enhancer) Analyte_e->Non_radiative_e Interaction

Caption: Simplified signaling pathways for "turn-off" and "turn-on" luminescent sensing.

Conclusion

Metal-Organic Frameworks constructed from the versatile linker 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene represent a promising platform for the development of advanced luminescent sensors. The inherent porosity, structural tunability, and rich photophysical properties of these materials enable the sensitive and selective detection of a wide range of analytes, including metal ions, nitroaromatic compounds, and antibiotics. The detailed protocols and mechanistic insights provided in this document serve as a guide for researchers and professionals in the fields of materials science, analytical chemistry, and drug development to explore and harness the potential of H6TCBPB-based LMOFs for various sensing applications. Further research into the synthesis of novel H6TCBPB-based MOFs with different metal centers and post-synthetic modifications will undoubtedly lead to the development of even more sophisticated and highly selective sensing platforms.

References

Sources

Troubleshooting & Optimization

Activation procedures to prevent pore collapse in 1,3,5-Tris-based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the activation of 1,3,5-Tris-based Metal-Organic Frameworks (MOFs). This resource, developed by Senior Application Scientists, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully activate your MOFs while preventing pore collapse. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Understanding the Challenge: The Science of Pore Collapse

The activation of Metal-Organic Frameworks (MOFs) is a critical step to make their porous structure accessible for applications like gas storage, separation, and drug delivery.[1][2][3][4][5] However, this process, which involves the removal of solvent molecules from the pores, can lead to the collapse of the framework's crystalline structure if not performed correctly.[2][3][4][5][6]

The primary culprit behind pore collapse during activation is the formation of strong capillary forces as the solvent evaporates.[6][7] When a liquid evaporates from a nanoporous material, a liquid-vapor interface is created within the pores. The surface tension of the liquid at this interface exerts a powerful compressive force on the pore walls.[1][6][7] If these forces exceed the mechanical stability of the MOF's framework, the structure will collapse, leading to a significant loss of porosity and surface area.[6] This is particularly a concern for MOFs with large pores, such as many 1,3,5-Tris-based structures.[4][5][8]

Visualizing Pore Collapse

The following diagram illustrates the mechanism of pore collapse driven by capillary forces during solvent evaporation.

Mechanism of Pore Collapse During Solvent Evaporation cluster_0 Initial State: Solvent-Filled Pores cluster_1 Evaporation & Capillary Force Generation cluster_2 Outcome: Pore Collapse A MOF Framework with Solvent Molecules B Liquid-Vapor Interface Forms A->B Solvent Evaporation Begins C Surface Tension Creates Inward Pull (Capillary Force) B->C Leads to D Framework Integrity Lost C->D Exceeds Framework Stability

Caption: Mechanism of pore collapse during solvent evaporation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the activation of 1,3,5-Tris-based MOFs.

Q1: What is the primary cause of pore collapse in 1,3,5-Tris-based MOFs during activation?

A1: The primary cause of pore collapse is the strong capillary forces generated during the evaporation of high-surface-tension solvents from the MOF's pores.[1][6][7] Solvents commonly used in MOF synthesis, such as dimethylformamide (DMF), have high boiling points and high surface tensions, making direct evaporation under vacuum a risky procedure that often leads to framework degradation.[1][4]

Q2: What are the most effective activation methods to preserve the framework's porosity?

A2: The most effective methods are those that circumvent the generation of strong capillary forces. These include:

  • Solvent Exchange followed by Gentle Vacuum Drying: This involves replacing the high-boiling point synthesis solvent with a series of intermediate solvents, culminating in a low-boiling point, low-surface-tension solvent before applying a vacuum.[9]

  • Supercritical CO2 (scCO2) Drying: This technique avoids the liquid-gas phase transition altogether by bringing the solvent (typically after exchange with a CO2-miscible solvent like ethanol or acetone) to its supercritical state, where surface tension is non-existent.[9][10][11]

Q3: How do I choose the right solvents for solvent exchange?

A3: The key is to gradually reduce the polarity and surface tension of the solvent within the pores. A typical sequence starts with a solvent miscible with the synthesis solvent (e.g., DMF) and ends with a volatile, non-polar solvent. A good solvent for the final step should have a low surface tension and a low boiling point to minimize capillary forces during the final vacuum drying step.

Q4: Is it possible to over-dry or damage the MOF with excessive heat during activation?

A4: Yes. Applying excessive heat during vacuum drying can lead to thermal decomposition of the MOF framework.[12] It is crucial to determine the thermal stability of your specific 1,3,5-Tris-based MOF, often through thermogravimetric analysis (TGA), and to use a drying temperature well below the decomposition temperature.[13]

Q5: How can I confirm that my MOF has been successfully activated?

A5: Successful activation is typically confirmed by a combination of characterization techniques:

  • Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern of the activated sample to the simulated or as-synthesized pattern confirms the retention of crystallinity.[13] A significant loss of peak intensity or broadening indicates framework collapse.

  • Nitrogen Sorption Analysis (BET analysis): A high Brunauer-Emmett-Teller (BET) surface area and a pore size distribution consistent with the expected values for your MOF are strong indicators of successful activation.[13][14]

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the activation of 1,3,5-Tris-based MOFs.

Problem Probable Cause(s) Recommended Solution(s)
Low BET surface area after activation 1. Incomplete removal of guest solvents. 2. Partial or complete pore collapse.1. Extend the duration of solvent exchange steps and/or the vacuum drying time. 2. Re-evaluate the activation protocol. Consider using a solvent with a lower surface tension for the final exchange or switch to supercritical CO2 drying.
Loss of crystallinity in PXRD pattern 1. Pore collapse due to strong capillary forces. 2. Thermal decomposition from excessive heating.1. Implement a more gradual solvent exchange protocol or use supercritical CO2 drying. 2. Lower the activation temperature during vacuum drying. Confirm the thermal stability of your MOF using TGA.
Sample turns into a fine powder or becomes amorphous upon removal from solvent The MOF is highly sensitive to the removal of guest molecules and is collapsing immediately.This indicates a very delicate framework. Supercritical CO2 drying is strongly recommended as the primary activation method.[15]
Inconsistent activation results between batches Variations in the activation procedure, such as solvent purity, exchange times, or vacuum pressure.Standardize all activation parameters. Ensure consistent solvent quality and meticulously follow the established protocol for each batch.

IV. Detailed Experimental Protocols

Here, we provide step-by-step protocols for the two most common and effective activation methods for 1,3,5-Tris-based MOFs.

Protocol 1: Solvent Exchange followed by Vacuum Drying

This method is a cost-effective and widely used technique for activating robust MOFs.

Workflow Diagram:

Solvent Exchange & Vacuum Drying Workflow cluster_0 Preparation cluster_1 Solvent Exchange cluster_2 Activation A As-Synthesized MOF in Mother Liquor (e.g., DMF) B Wash with Intermediate Solvent (e.g., Ethanol) A->B Initial Wash C Wash with Low Surface Tension Solvent (e.g., Hexane) B->C Repeat 3-5 times D Dry under Dynamic Vacuum at Elevated Temperature C->D Final Exchange Complete

Caption: Workflow for solvent exchange and vacuum drying.

Step-by-Step Procedure:

  • Initial Wash:

    • Carefully decant the mother liquor from your as-synthesized 1,3,5-Tris-based MOF.

    • Add a fresh portion of the synthesis solvent (e.g., DMF) and gently agitate for 1-2 hours. This step helps to remove any unreacted starting materials.

    • Decant the solvent.

  • Intermediate Solvent Exchange:

    • Introduce a solvent that is miscible with both the synthesis solvent and the final, low-surface-tension solvent (e.g., ethanol or acetone).

    • Immerse the MOF in this intermediate solvent and allow it to exchange for at least 6-8 hours. Gentle agitation can improve efficiency.

    • Repeat this exchange with fresh solvent 3-5 times to ensure complete removal of the original high-boiling point solvent.

  • Final Solvent Exchange:

    • Decant the intermediate solvent and introduce a low-boiling point, low-surface-tension solvent (e.g., hexane, pentane, or chloroform).

    • Allow the exchange to proceed for 6-8 hours.

    • Repeat this final exchange with fresh solvent 3-5 times.

  • Vacuum Drying:

    • After the final exchange, quickly filter the MOF to remove the bulk solvent. Do not allow the sample to dry in the air.

    • Immediately transfer the moist solid to a vacuum oven or a Schlenk flask.

    • Apply a dynamic vacuum and slowly increase the temperature to a point well below the MOF's decomposition temperature (e.g., 80-150 °C). This temperature should be determined from TGA data for your specific material.

    • Dry under vacuum for 12-24 hours to ensure all residual solvent is removed.

Protocol 2: Supercritical CO2 (scCO2) Drying

This is the most effective method for activating delicate or large-pore MOFs that are prone to collapse.[9][11][15]

Workflow Diagram:

Supercritical CO2 Drying Workflow cluster_0 Preparation cluster_1 Solvent Exchange cluster_2 Supercritical Drying cluster_3 Result A As-Synthesized MOF B Exchange with CO2-Miscible Solvent (e.g., Ethanol) A->B Initial Step C Place in High-Pressure Vessel B->C After Exchange D Introduce Liquid CO2 C->D E Heat & Pressurize to Supercritical State D->E F Slowly Vent CO2 Gas E->F G Activated MOF F->G Activation Complete

Caption: Workflow for supercritical CO2 drying.

Step-by-Step Procedure:

  • Solvent Exchange to a CO2-Miscible Solvent:

    • Following the initial wash as described in Protocol 1, exchange the synthesis solvent with a solvent that is highly miscible with liquid CO2, such as ethanol or acetone.

    • Perform this exchange multiple times (at least 3-5 times) over 24-48 hours to ensure complete replacement.

  • Loading into the Supercritical Dryer:

    • Place the solvent-exchanged MOF in a sample holder and transfer it to the high-pressure vessel of the supercritical dryer.

  • Purging with Liquid CO2:

    • Seal the vessel and begin to purge with liquid CO2 at a temperature below its critical temperature (31.1 °C). This step replaces the solvent within the pores with liquid CO2.

  • Reaching the Supercritical Point:

    • Once the solvent is replaced with liquid CO2, the vessel is heated and pressurized beyond the critical point of CO2 (31.1 °C and 73.8 bar).[11]

  • Venting and Depressurization:

    • While maintaining the temperature above the critical point, the CO2 is slowly vented from the vessel. Because the CO2 is in a supercritical state, there is no liquid-gas interface, and thus no capillary forces are generated.

    • Once the pressure has returned to ambient pressure, the vessel can be cooled and the activated MOF sample can be retrieved.

V. References

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • MOF Activation: Solvent Exchange and Supercritical Drying - Patsnap Eureka. (2025, July 25). Retrieved February 25, 2026, from [Link]

  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations - the University of Bath's research portal. (2023, December 21). Retrieved February 25, 2026, from [Link]

  • Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Towards controlled partial desolvation of guest-responsive Metal-Organic Frameworks for precise porosity control | ChemRxiv. (2023, January 11). Retrieved February 25, 2026, from [Link]

  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations | ChemRxiv. (2023, June 19). Retrieved February 25, 2026, from [Link]

  • Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation - MDPI. (2019, December 31). Retrieved February 25, 2026, from [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Representation of capillary force associated with solvent removal... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Mesoporous Metal-Organic Framework with Permanent Porosity - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved February 25, 2026, from [Link]

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University. (2010, August 8). Retrieved February 25, 2026, from [Link]

  • Researchers Stabilize the Collapsing Metal-organic Frameworks - Labinsights. (2023, May 8). Retrieved February 25, 2026, from [Link]

  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations - ResearchGate. (2023, November 9). Retrieved February 25, 2026, from [Link]

  • Synthesis and characterization of MOFs/activated carbon composite on carbon-dioxide adsorption - AIP Publishing. (2023, October 5). Retrieved February 25, 2026, from [Link]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

  • (PDF) Activation of metal–organic framework materials - ResearchGate. (2013, October 11). Retrieved February 25, 2026, from [Link]

  • Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography - MDPI. (2021, November 1). Retrieved February 25, 2026, from [Link]

  • An Introduction to MOFs and Characterizing their Porosity - AZoM. (2019, April 29). Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting low yield in Suzuki coupling for 1,3,5-Tris ligand synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki-Miyaura Coupling for


-Symmetric 1,3,5-Tris(aryl)benzenes
Audience:  Synthetic Chemists, Process Development Scientists
Date:  February 25, 2026

Core Directive: The "Triple Threat" Challenge

Synthesizing 1,3,5-trisubstituted benzenes (e.g., 1,3,5-tris(4-carboxyphenyl)benzene, BTB) via Suzuki coupling presents a unique kinetic challenge compared to standard biaryl synthesis. You are not just fighting one activation energy barrier; you are fighting three, with increasing steric penalty at each step.

The Failure Mode: The reaction frequently stalls at the bis-substituted intermediate or yields a mixture of mono-, bis-, and tris-products that are difficult to separate due to similar solubility profiles. Furthermore, the extended reaction times required for the third coupling often lead to protodeboronation of the boronic acid, effectively quenching the reaction before completion.

This guide moves beyond "add more catalyst" and dissects the mechanistic bottlenecks of


-symmetric coupling.

Diagnostic Workflow

Before altering conditions, identify where the reaction is failing. Use this decision tree to diagnose the root cause based on LC-MS/TLC analysis of the crude mixture.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / TLC) Result1 Major Product: Bis-Substituted (Intermediate) Start->Result1 Result2 Major Product: Starting Material / Mono Start->Result2 Result3 Major Product: Tris (Low Yield) Start->Result3 CheckBoronic Check Boronic Acid Stoichiometry Result1->CheckBoronic OxidativeAdd Issue: Oxidative Addition Failure Result2->OxidativeAdd Workup Issue: Isolation/Purification Result3->Workup BoronicGone Boronic Acid Consumed? (Protodeboronation) CheckBoronic->BoronicGone Excess used but gone AddPortion Action: Add Boronic Acid in Portions (Slow Addition) BoronicGone->AddPortion Yes (Decomposed) ChangeCat Action: Switch to Bulky Ligand (SPhos/XPhos) BoronicGone->ChangeCat No (Intact but stalled) Activate Action: Switch Halide (Cl -> Br/I) or Increase Temp (>100°C) OxidativeAdd->Activate Soxhlet Action: Soxhlet Extraction (Solubility Check) Workup->Soxhlet

Figure 1: Diagnostic decision tree for identifying failure modes in multi-step cross-coupling reactions.

Technical Support: Troubleshooting Q&A

Issue 1: The "Stalled at Bis" Phenomenon

User Question: I am using 1,3,5-tribromobenzene and 4 equivalents of phenylboronic acid with Pd(PPh3)4. The reaction goes to the bis-product quickly but refuses to form the tris-product, even after 48 hours.

Root Cause:

  • Catalyst Deactivation: Pd(PPh3)4 is thermally unstable. At the high temperatures required for the 3rd coupling (often >80°C), the catalyst decomposes to Pd-black before the difficult third insertion occurs.

  • Steric Crowding: The "pocket" for the third oxidative addition is crowded. Triphenylphosphine (PPh3) is not electron-rich or bulky enough to facilitate the oxidative addition into the hindered bis-product.

Solution:

  • Switch Ligand: Move to Dialkylbiaryl phosphines (Buchwald Ligands). SPhos or XPhos are superior because they are electron-rich (speeding up oxidative addition) and bulky (promoting reductive elimination and protecting the active Pd(0) species).

  • Protocol Shift:

    • Catalyst: Pd2(dba)3 (1-2 mol%) + SPhos (2-4 mol%) OR XPhos Pd G2 Precatalyst.

    • Reasoning: SPhos creates a highly active monomeric Pd species that can access the sterically crowded center of the 1,3,5-system [1, 5].

Issue 2: Disappearing Boronic Acid (Protodeboronation)

User Question: I add excess boronic acid (4.0 eq), but LC-MS shows it’s all gone, and I still have unreacted aryl halide. Where did it go?

Root Cause: Protodeboronation. Under basic, aqueous conditions at high heat, the boronic acid hydrolyzes the C-B bond, replacing it with a proton (forming benzene). This side reaction competes directly with transmetallation [2, 4].

  • Mechanism:[1][2][3] Base attacks Boron

    
     Boronate anion 
    
    
    
    Protonation by water/solvent
    
    
    C-B bond cleavage.

Solution:

  • Control pH/Water: Use anhydrous conditions with a base that has low solubility in the organic phase (e.g., K3PO4 suspended in Dioxane/Toluene) to limit the concentration of active base in solution.

  • Dosing Strategy: Do not add all 4.0 equivalents at the start. Add 2.5 eq initially, then add the remaining 1.5 eq after 4-6 hours. This keeps the concentration of boronic acid lower, favoring the coupling over the second-order decomposition pathways.

  • Switch Reagent: Use Boronic Esters (Pinacol esters) or MIDA boronates . They are significantly more stable towards protodeboronation than free boronic acids [3].

Issue 3: The "Black Precipitate" (Catalyst Death)

User Question: My reaction turns black within an hour. Is this normal?

Root Cause: Rapid formation of Pd-black (colloidal palladium) indicates ligand dissociation and catalyst aggregation. This effectively kills the catalytic cycle. This is common with Pd(OAc)2 or Pd(PPh3)4 if the reaction is not strictly oxygen-free or if the ligand:metal ratio is too low.

Solution:

  • Strict Degassing: Oxygen oxidizes phosphines to phosphine oxides, which cannot bind Pd. The "naked" Pd then aggregates. Sparge solvents with Argon for 20 mins before adding the catalyst.

  • Use a Precatalyst: Use Pd-PEPPSI-IPr or XPhos Pd G2 . These are air-stable precatalysts that generate the active species in situ, preventing early death [5].

Optimized "Gold Standard" Protocol

Target: Synthesis of 1,3,5-Tris(4-substituted-phenyl)benzene. Scale: 1.0 mmol Tribromide scale.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Electrophile Core1.01,3,5-Tribromobenzene
Nucleophile Arm4.5 Aryl Boronic Acid (or Pinacol Ester)
Catalyst Metal0.02 (2 mol%)Pd2(dba)3 (or XPhos Pd G2)
Ligand Modulator0.08 (8 mol%)SPhos (if using Pd2(dba)3)
Base Activator6.0K3PO4 (Tribasic Potassium Phosphate)
Solvent Medium0.1 M1,4-Dioxane / H2O (9:1)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under Argon flow.

  • Solvent Prep: In a separate flask, mix 1,4-Dioxane and Water (9:1 ratio). Sparge with Argon for 30 minutes. Critical: Oxygen is the enemy of low-loading catalysis.

  • Charging: Add 1,3,5-Tribromobenzene (1.0 eq), Boronic Acid (3.0 eq only ), K3PO4 (6.0 eq), Pd2(dba)3 (2 mol%), and SPhos (8 mol%) to the reaction flask.

  • Initiation: Add the degassed solvent via syringe. Heat to 95°C (oil bath temperature).

  • Mid-Reaction Boost: After 6 hours, check TLC/LC-MS. If intermediate persists, dissolve the remaining Boronic Acid (1.5 eq) in a small amount of degassed dioxane and inject it into the hot reaction mixture.

  • Completion: Run for a total of 18-24 hours.

  • Workup (Solubility Check):

    • If product precipitates: Cool to RT, filter the solid, wash with water (to remove salts), then MeOH, then Et2O.

    • If product is soluble:[4] Dilute with EtOAc, wash with Brine, dry over MgSO4.[5]

  • Purification: 1,3,5-Tris ligands are often poorly soluble. Recrystallization from hot Toluene, DMF, or Nitrobenzene is often superior to column chromatography.

Mechanistic Insight: Competing Pathways

Understanding the competition between the productive cycle and the destructive side reactions is key to optimization.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3- (Base activated) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Desired Path Decomp Protodeboronation (Ar'-H + B(OH)3) Boronic->Decomp High T, Aqueous Base

Figure 2: The "Race Against Time." The boronic acid must undergo transmetallation (center path) before it succumbs to hydrolytic protodeboronation (red path). High temperatures required for sterically hindered substrates accelerate the red path, necessitating the "portion-wise addition" strategy.

Reference Data: Base & Solvent Effects[3][6][7][8][9]

BasepKa (conj. acid)CharacteristicsBest Use Case
Na2CO3 10.3Standard, mild.Simple substrates, low steric hindrance.
K3PO4 12.3Stronger, high solubility in water.Recommended for hindered substrates. Promotes fast transmetallation.
CsF N/AAnhydrous source of fluoride.Base-sensitive substrates. Allows neutral conditions (using THF/Dioxane).
Ba(OH)2 13.5Very Strong.Extremely difficult couplings (e.g., Tetra-ortho substituted).[6]

References

  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Triarylamines. Journal of the American Chemical Society.[1]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[2] Journal of the American Chemical Society.[1]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Technical Support Center: Optimizing Thermal Stability of Extended Carboxylate Linker Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with extended carboxylate linker metal-organic frameworks (MOFs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal stability in these porous materials. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the thermal stability of extended carboxylate linker MOFs?

The thermal stability of a MOF is a multifaceted property determined by a combination of intrinsic structural features and extrinsic factors.[1][2] Key determinants include:

  • Metal-Ligand Bond Strength: This is arguably the most critical factor. The strength of the coordination bond between the metal node and the carboxylate linker dictates the energy required to initiate framework decomposition.[3][4] Generally, higher-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) form stronger bonds with carboxylate linkers compared to divalent metal ions (e.g., Zn²⁺, Cu²⁺), leading to enhanced thermal stability.[1][2][3]

  • Linker Rigidity and Length: More rigid linkers, such as those containing multiple aromatic rings, can contribute to a more stable framework by minimizing vibrational modes that can lead to bond breaking at elevated temperatures.[5] Conversely, increasing the length of a linker within an isoreticular series can sometimes lead to a modest decrease in thermal stability.

  • Coordination Environment of the Metal Node: The geometry and coordination number of the metal secondary building unit (SBU) play a significant role.[6] Higher coordination numbers and more robust SBUs, like the 12-connected Zr-oxo clusters found in the UiO series, contribute to exceptional thermal stability.[4][7]

  • Presence of Guest Molecules: Solvent or guest molecules residing within the pores can impact thermal stability.[8][9] In some cases, coordinated solvent molecules can stabilize the framework, and their removal at lower temperatures is a prerequisite for accessing the porous network.[8] However, the removal of these guests can sometimes lead to framework collapse if not done carefully.[5]

  • Framework Topology and Interpenetration: The overall architecture of the framework, including whether it is interpenetrated, can influence its thermal behavior. Interpenetration can sometimes enhance stability by reinforcing the structure.[8]

Q2: My TGA curve shows multiple weight loss steps. How do I interpret this?

Multiple weight loss steps in a thermogravimetric analysis (TGA) curve are common for MOFs and typically correspond to distinct thermal events:

  • Desolvation (Guest Removal): The initial weight loss at lower temperatures (usually below 250 °C) corresponds to the removal of guest molecules, such as solvents from the synthesis, that are trapped within the pores.[10]

  • Removal of Coordinated Solvent Molecules: A subsequent weight loss step may indicate the removal of solvent molecules that are directly coordinated to the metal centers. This often occurs at a higher temperature than the removal of free guest molecules.[8]

  • Framework Decomposition: The final, and usually most significant, weight loss at higher temperatures signifies the decomposition of the MOF structure itself. This is the point where the organic linkers begin to break down.[8]

It is crucial to couple TGA with other techniques like Differential Scanning Calorimetry (DSC) and Variable Temperature Powder X-ray Diffraction (VT-PXRD) for a comprehensive understanding.[8][11] DSC can reveal whether the thermal events are endothermic or exothermic, while VT-PXRD allows for the direct observation of changes in the crystalline structure with temperature.[8]

Q3: What is the difference between ligand-centered and node-centered thermal decomposition?

The mechanism of thermal decomposition in MOFs can be broadly categorized into two types:

  • Ligand-Centered Decomposition: This is common in many carboxylate-based MOFs.[8] Decomposition is initiated by the breakdown of the organic linker itself, often through processes like decarboxylation.[8] The products are typically volatile organic fragments and carbon dioxide.[8]

  • Node-Centered Decomposition: In this mechanism, the decomposition process begins at the inorganic metal node. This is often observed in frameworks with weaker metal-oxo clusters or those containing coordinated solvent molecules that, upon removal, destabilize the node.[8]

Understanding the decomposition pathway is crucial for designing more thermally robust materials.

Q4: How can I improve the thermal stability of my extended carboxylate linker MOF?

Several strategies can be employed to enhance the thermal stability of your MOFs:

  • Choice of Metal Ion: Utilize higher-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) that form stronger coordination bonds with carboxylate linkers.[1][2][3]

  • Linker Design:

    • Increase Rigidity: Employ more rigid organic linkers.[5]

    • Functionalization: Introducing certain functional groups to the linker can enhance intermolecular interactions and reinforce the framework.[5][8] However, some functional groups can also decrease stability, so this needs to be evaluated on a case-by-case basis.[7][12]

    • Mixed-Linker Approach: Introducing a second, more robust linker into the framework can sometimes improve overall stability.[12][13]

  • Post-Synthetic Modification (PSM): This involves chemically modifying the MOF after its initial synthesis.[5] For example, functional groups can be added to the linkers to increase stability.[5] Sequential linker installation is an advanced PSM technique that can enhance framework stability.[14]

  • Hydrophobic Frameworks: Introducing hydrophobic functional groups can protect the metal-ligand bonds from hydrolysis, which can be a precursor to thermal decomposition, especially in the presence of water.[1][3]

Troubleshooting Guides

Issue 1: Premature Framework Collapse During Thermal Activation

Symptoms:

  • Significant loss of crystallinity observed by PXRD after heating to remove solvent.

  • Drastic reduction in surface area (measured by gas adsorption) after activation compared to the theoretical value.

  • TGA shows a weight loss corresponding to solvent removal, but the material is amorphous afterward.

Probable Causes:

  • Aggressive Heating Rate: A rapid increase in temperature can cause a sudden and forceful expulsion of guest molecules, leading to mechanical stress and framework collapse.

  • Strong Capillary Forces: The removal of high-boiling-point solvents can generate strong capillary forces that pull the framework apart.[5]

  • Framework Flexibility: Some extended linker MOFs are inherently flexible, and the removal of guest molecules that "prop up" the structure can lead to collapse.

Troubleshooting Protocol:

  • Optimize the Heating Program:

    • Slower Ramp Rate: Use a slower heating rate (e.g., 1-2 °C/min) during TGA or in a tube furnace for activation.

    • Isothermal Holds: Introduce isothermal holds at temperatures just below the boiling point of the solvent to allow for gradual removal.

  • Solvent Exchange:

    • Before thermal activation, perform a solvent exchange with a more volatile, low-surface-tension solvent like acetone, methanol, or dichloromethane.[5]

    • Soak the MOF in the new solvent for 24-72 hours, replacing the solvent multiple times to ensure complete exchange.[5]

  • Supercritical CO₂ Drying: For particularly sensitive frameworks, supercritical CO₂ drying can be used to remove the solvent without the detrimental effects of capillary forces.

Workflow for Solvent Exchange and Activation:

G cluster_synthesis Post-Synthesis cluster_exchange Solvent Exchange cluster_activation Thermal Activation A As-Synthesized MOF (in high-boiling solvent, e.g., DMF) B Soak in low-boiling solvent (e.g., Acetone) A->B Introduce exchange solvent C Replace solvent 3-5 times over 24-72 hours B->C Incubation D Heat under vacuum or inert gas flow C->D Collect solvent-exchanged MOF E Slow ramp rate (1-2 °C/min) with isothermal holds D->E Controlled Heating F Activated, porous MOF E->F

Caption: Workflow for gentle MOF activation.

Issue 2: Inconsistent Thermal Decomposition Temperatures (Td) in TGA

Symptoms:

  • Significant variation in the onset of decomposition temperature for the same MOF sample across different TGA runs.

  • The shape of the decomposition step in the TGA curve is not reproducible.

Probable Causes:

  • Atmosphere Dependence: The presence of oxygen can significantly lower the decomposition temperature of many MOFs. Decomposition in an inert atmosphere (N₂ or Ar) will often yield a higher Td than in air.

  • Heating Rate Effects: A faster heating rate can shift the apparent decomposition temperature to a higher value due to kinetic effects.

  • Sample Preparation: Differences in particle size and packing in the TGA pan can affect heat transfer and the diffusion of gaseous decomposition products, leading to variations in the measured Td.

  • Incomplete Activation: Residual solvent in the pores can react with the framework at elevated temperatures, leading to a lower decomposition temperature.

Troubleshooting Protocol:

  • Standardize the TGA Method:

    • Atmosphere Control: Always specify and use the same atmosphere (e.g., flowing N₂ at a constant rate) for all measurements you wish to compare.

    • Consistent Heating Rate: Use a standardized heating rate, typically 5 or 10 °C/min, for all experiments.

    • Sample Mass: Use a consistent sample mass (e.g., 3-5 mg) for each run.

    • Pan Type: Use the same type of TGA pan (e.g., alumina, platinum) for all analyses.

  • Ensure Complete Activation: Before running the TGA for decomposition analysis, ensure the sample is fully activated to remove all guest molecules. You can do this in-situ in the TGA by holding the temperature at an appropriate activation temperature (e.g., 150-200 °C) until the weight stabilizes, before ramping to the decomposition temperature.

  • Particle Size Normalization: If possible, gently grind the sample to a uniform fine powder to ensure consistent heat transfer.

Logical Diagram for Standardizing TGA Measurements:

G cluster_params Standardized TGA Parameters Atmosphere Inert Atmosphere (e.g., N2) TGA TGA Analysis Atmosphere->TGA HeatingRate Consistent Heating Rate (e.g., 10 °C/min) HeatingRate->TGA SampleMass Consistent Sample Mass (e.g., 3-5 mg) SampleMass->TGA Activation In-situ Activation Step Activation->TGA Input MOF Sample Input->TGA Output Reproducible Td Data TGA->Output

Caption: Key parameters for reproducible TGA.

Issue 3: Unexpectedly Low Thermal Stability in a High-Valent Metal MOF (e.g., UiO-66)

Symptoms:

  • A UiO-66 sample, which is expected to be stable up to ~500 °C, shows decomposition starting at a much lower temperature (e.g., 350-400 °C).

  • The TGA curve shows a gradual, sloping decomposition rather than a sharp drop.

Probable Causes:

  • Framework Defects: The presence of missing linkers or cluster defects in the MOF structure can create weaker points that are more susceptible to thermal degradation.[10] These defects are common in many MOF syntheses.

  • Use of Modulators: While modulators (e.g., monofunctional carboxylic acids) are often used in synthesis to control crystal size and morphology, their incomplete removal can lead to their incorporation as terminating ligands, creating defects and lowering thermal stability.

  • Hydrolysis: Trace amounts of water, especially at elevated temperatures, can lead to the hydrolysis of the metal-ligand bonds, initiating framework collapse.

Troubleshooting Protocol:

  • Characterize for Defects:

    • NMR Spectroscopy: Digest the MOF in an acidic solution (e.g., HF in DMSO-d₆) and use ¹H NMR to quantify the ratio of linker to modulator, which can reveal the number of missing linkers.[10]

    • TGA Analysis: Carefully analyze the weight loss in the TGA curve. A higher than expected weight loss before the main decomposition can sometimes be attributed to the loss of coordinated modulators.[10]

  • Refine the Synthesis Protocol:

    • Optimize Modulator Concentration: Systematically vary the concentration of the modulator used in the synthesis to find a balance between good crystallinity and low defect density.

    • Extend Reaction Time/Temperature: Adjusting the synthesis time and temperature can sometimes lead to more crystalline, less defective materials.[15]

  • Thorough Washing and Activation:

    • After synthesis, wash the MOF thoroughly with a suitable solvent (e.g., DMF, followed by ethanol) to remove unreacted linkers and modulators.

    • Ensure the activation process is performed under anhydrous conditions to prevent hydrolysis.

Data Presentation: Impact of Defects on Thermal Stability

MOF SampleDefect Concentration (Missing Linkers/SBU)Onset Decomposition Temperature (Td) in N₂Reference
UiO-66 (Low Defect)~5%~500 °C[8]
UiO-66 (High Defect)~25%~420 °C[10]
MOF-5-~450 °C[8]
HKUST-1-~300 °C[8]

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Thermal Stability of Cobalt-Based MOFs.
  • Bohrium. (2020, September 1). The thermal stability of metal-organic frameworks. Ask this paper.
  • The Regents of the University of California. (2025, August 11). Characterization Techniques for Elucidating MOF Structural Transformations.
  • IntechOpen. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods.
  • RSC Publishing. (2024, April 30). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption.
  • MDPI. (2021, November 22). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications.
  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
  • RSC Publishing. (2019, October 2). Improving MOF stability: approaches and applications. Chemical Science. DOI: 10.1039/C9SC03916C.
  • ACS Publications. (2019, September 26). Thermal Engineering of Metal–Organic Frameworks for Adsorption Applications: A Molecular Simulation Perspective. ACS Applied Materials & Interfaces.
  • MRS Bulletin. (2016, November 7). Guest molecules as a design element for metal–organic frameworks.
  • Academia.edu. (n.d.). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application.
  • RSC Publishing. (n.d.). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions.
  • MDPI. (2023, November 15). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends.
  • Wiley-VCH. (n.d.). 1 The Stability of Metal–Organic Frameworks.
  • Temple University. (2024, December 10). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks.
  • AIP Publishing. (2022, July 8). Guest-responsive thermal expansion in the Zr–porphyrin metal–organic framework PCN-222. APL Materials.
  • ACS Publications. (2024, October 16). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research.
  • ACS Publications. (2011, November 24). Thermal analysis and heat capacity study of metal-organic frameworks. Journal of Physical Chemistry C.
  • RSC Publishing. (2024, November 26). Host molecules inside metal–organic frameworks: host@MOF and guest@host@MOF (Matrjoschka) materials.
  • ResearchGate. (n.d.). Troubleshooting table.
  • ACS Publications. (2024, August 9). Carboxylate-Based Metal–Organic Framework and Coordination Polymer Glasses: Progress and Perspectives. Accounts of Chemical Research.
  • SciSpace. (2014, September 18). Increasing the Stability of Metal-Organic Frameworks.
  • AIP Publishing. (2025, November 20). Thermal conductivity of metal–organic frameworks (MOFs).
  • ProMOF. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • ScienceDirect. (2014). Influence of temperature on metal-organic frameworks. Chinese Chemical Letters, 25(6), 823-828.
  • protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • RSC Publishing. (n.d.). Improving MOF stability: approaches and applications. Chemical Science.

Sources

Solvent removal strategies for large-pore MOFs using 1,3,5-Tris linkers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Removal Strategies for Large-Pore MOFs

Topic: Activation Protocols for 1,3,5-Tris Linker Frameworks (e.g., MOF-177, PCN-6x, MOF-200) Ticket ID: MOF-ACT-001 Status: Open for Consultation

Executive Summary: The "Activation-Collapse" Phenomenon

You are likely accessing this guide because your large-pore Metal-Organic Framework (MOF)—synthesized using


-symmetric linkers like 1,3,5-benzenetribenzoate (BTB)—exhibited high crystallinity in the solvated state but became amorphous or showed negligible surface area after drying.

The Physics of Failure: Large-pore MOFs (pore diameters


) are structurally fragile when empty. Upon traditional solvent evacuation (heat + vacuum), the recession of the liquid meniscus inside the pore creates immense capillary stress . According to the Young-Laplace equation (

), the surface tension (

) of solvents like DMF or ethanol exerts megapascals of pressure on the framework struts, causing the "house of cards" to fold (collapse).

The Solution: To preserve porosity, you must bypass the liquid-to-gas phase transition entirely. This guide details the Supercritical


 (scCO_2) Activation  protocol, the industry standard for activating fragile, ultra-high porosity MOFs.

Module 1: Solvent Exchange (The Pre-Requisite)

Before scCO


 drying, the high-boiling synthesis solvent (usually DMF or DEF) must be replaced with a solvent miscible with liquid CO

.

Protocol:

  • Decant: Carefully remove the mother liquor from the MOF crystals without allowing them to dry. CRITICAL: The crystals must remain submerged at all times.

  • Wash 1 (DMF Removal): Soak crystals in fresh DMF for 12 hours (3x) to remove unreacted linkers.

  • Exchange (The Bridge): Gradually exchange DMF for anhydrous Acetone or Ethanol .

    • Why Acetone? It has lower surface tension than water/DMF and high miscibility with liquid CO

      
      .
      
    • Step: Replace supernatant with fresh acetone every 6–8 hours for 3 days (Total: ~9–12 exchanges).

  • Verification: Check the supernatant via NMR. If DMF peaks are visible, continue exchanging. Residual DMF will not be removed by scCO

    
     and will block pores.
    

Module 2: Supercritical CO Activation Protocol

This process replaces the liquid solvent with liquid CO


, then transitions to a supercritical fluid (SCF), and finally vents as a gas, avoiding the phase boundary.

Equipment: Critical Point Dryer (e.g., Tousimis or similar autoclave system).

ParameterValueRationale
Exchange Solvent Liq. CO

(99.99%)
Displaces acetone/ethanol inside pores.
Purge Time 2–4 HoursEnsures complete replacement of organic solvent with Liq. CO

.
Critical Temp (

)
31.1 °CThe temperature above which CO

becomes a supercritical fluid.
Critical Pressure (

)
73.8 bar (1070 psi)The pressure required to maintain the supercritical state.
Bleed Rate < 100 psi/minPrevents Joule-Thomson cooling and rapid expansion damage.

Step-by-Step Workflow:

  • Load: Place solvent-exchanged crystals into the sample holder. Cover with fresh acetone.

  • Cool & Fill: Cool the chamber (typically ~10°C). Fill with liquid COngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1]
    
  • Soak & Purge: Soak for 30 mins, then purge (flush) the liquid CO

    
     for 5 minutes. Repeat this cycle 4–6 times to ensure no acetone remains.
    
  • Supercritical Transition: Close valves. Heat the chamber to 40°C . Observe pressure rise. Ensure pressure exceeds 1100 psi (76 bar) .

    • Note: The meniscus on the viewing window will disappear as the fluid becomes supercritical.

  • Equilibration: Hold at supercritical conditions (

    
    ) for 30–60 minutes.
    
  • Depressurization: Slowly bleed the CO

    
     gas while maintaining the temperature at 40°C.
    
    • Warning: If you vent too fast, the chamber cools, CO

      
       re-liquefies, and capillary forces return (Collapse).
      
  • Harvest: Transfer the dry, activated powder immediately to an Argon glovebox.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and physical process for activating fragile 1,3,5-Tris MOFs.

MOF_Activation Synthesis Synthesis (Solvothermal) Solvent: DMF/DEF Exchange Solvent Exchange DMF → Acetone (3 Days) Synthesis->Exchange Collapse FAILURE: Pore Collapse Amorphous / Low BET Synthesis->Collapse Air Drying Check_NMR Check Supernatant (H-NMR) Is DMF present? Exchange->Check_NMR Check_NMR->Exchange Yes (DMF detected) scCO2_Load Load into CP Dryer Liquid CO2 Wash (10°C) Check_NMR->scCO2_Load No (Clean) scCO2_Heat Supercritical Transition Heat to 40°C / >74 bar scCO2_Load->scCO2_Heat Venting Iso-thermal Venting Slow release at 40°C scCO2_Heat->Venting Analysis Gas Sorption Analysis N2 at 77K Venting->Analysis Venting->Collapse Fast Venting (Re-liquefaction)

Caption: Logical workflow for Supercritical CO2 activation, highlighting critical decision points (NMR check) and failure modes (Air drying/Fast venting).

Module 4: Troubleshooting & FAQs

Q1: My PXRD shows the material is crystalline, but the BET surface area is < 50 m²/g. Why?

Diagnosis: This is the "Partial Collapse" or "Pore Blockage" scenario.

  • Cause A (Blockage): Incomplete solvent exchange. Heavy solvents (DMF) are trapped in the pores. scCO

    
     cannot displace DMF efficiently if acetone exchange wasn't thorough.
    
  • Cause B (Catenation/Interpenetration): Some 1,3,5-Tris MOFs (like PCN-6) can form interpenetrated networks that block pores if synthesis concentration is too high.

  • Fix: Re-synthesize with lower concentration or extend the Acetone exchange to 5 days.

Q2: Can I use vacuum activation at room temperature instead of scCO ?

Answer: Generally, No for large-pore 1,3,5-Tris MOFs (e.g., MOF-177). While robust MOFs like HKUST-1 (Cu-BTC) can survive vacuum heating, MOF-177 has large voids and relatively weak Zn-O nodes. Vacuum activation exerts capillary stress as the final solvent molecules leave. If you lack a CP dryer, you can try solvent exchange with pentane (very low surface tension) followed by ambient evaporation, but expect a 20–50% loss in surface area compared to scCO


.
Q3: The sample turned opaque/white after activation. Is this bad?

Answer: Not necessarily. Solvated crystals are often transparent/translucent. Upon activation, the removal of solvent creates refractive index mismatches (micro-voids), causing the crystal to appear opaque or white. Trust the PXRD and BET data, not the optical appearance.

Q4: How do I calculate BET area correctly for these materials?

Technical Note: Do NOT use the standard pressure range (


).
For ultra-microporous materials, this range often yields a negative 

constant (physically impossible).
  • Protocol: Use the Rouquerol Consistency Criteria .

  • Range: typically

    
     for MOF-177 types.
    
  • Check: Ensure the term

    
     increases with 
    
    
    
    in your selected range.

References

  • Yaghi, O. M., et al. (2004). A Metal-Organic Framework with the Zeolite Net Topology (MOF-177). Nature. (Demonstrates the necessity of solvent exchange and activation for BTB-based MOFs).

  • Hupp, J. T., Farha, O. K., et al. (2009). Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal–Organic Framework Materials.[2] Journal of the American Chemical Society. (The definitive guide on scCO2 vs. thermal activation).

  • Snurr, R. Q., et al. (2013). Identifying pathways to metal–organic framework collapse during solvent activation. Journal of Materials Chemistry A. (Mechanistic explanation of capillary collapse).

  • Rouquerol, J., et al. (2007). Adsorption by Powders and Porous Solids: Principles, Methodology and Applications. Academic Press. (Standard for BET consistency criteria).

Sources

Validation & Comparative

1H NMR characterization of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization & Purity Assessment of 1,3,5-Tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)benzene

Executive Summary

This guide details the structural validation and purity assessment of 1,3,5-Tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)benzene (hereafter referred to as H6-TDCBPB ).[1] This hexacarboxylic acid ligand is a critical reticular building block for high-porosity Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]

The Analytical Challenge: Unlike simple organic molecules, H6-TDCBPB exhibits strong


 stacking and low solubility in standard organic solvents (CDCl

, Acetone-d

).[1] "Standard" NMR protocols often fail to detect bulk impurities because the impurities may dissolve while the pure, highly crystalline ligand remains as a solid precipitate, leading to false-positive purity results.

This guide compares three characterization methodologies:

  • Method A (Routine): High-Temperature DMSO-d

    
     NMR.[1]
    
  • Method B (Robust): Reactive Digestion (NaOD/D

    
    O).
    
  • Method C (Quantitative): qNMR for Absolute Purity.[1][2]

Part 1: The Analyte & Structural Logic

Target Molecule: 1,3,5-Tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)benzene.[1][3]

  • Core: 1,3,5-triphenylbenzene.[1][3][4]

  • Extensions: Three phenyl rings attached to the core (biphenyl arms).[1]

  • Functionality: Two carboxylic acid groups on each terminal phenyl ring (positions 3', 5').[1]

  • Total Carboxylates: 6 (Hexatopic linker).[1]

Impurity Origins (The "Why" of Characterization)

Understanding the synthesis (typically Suzuki-Miyaura coupling) is essential for interpreting the NMR spectrum.[1]

ImpurityFlow Start Starting Materials (Tribromobenzene + Boronic Ester) Rxn Suzuki Coupling (Pd Catalyst, Base) Start->Rxn Crude Crude Product (Mixture) Rxn->Crude Imp1 Impurity A: Mono/Bis-Coupled Intermediates (Incomplete Reaction) Crude->Imp1 Imp2 Impurity B: Boronic Acid Homocoupling (Defect Linker) Crude->Imp2 Imp3 Impurity C: Residual Palladium (Paramagnetic Broadening) Crude->Imp3 Final Target Ligand (H6-TDCBPB) Crude->Final

Figure 1: Origin of impurities in H6-TDCBPB synthesis. Identifying Impurity A (incomplete coupling) is critical as it terminates MOF network growth.

Part 2: Comparative Methodologies

Method A: High-Temperature DMSO-d (Routine Screening)

Best for: Quick checks of fresh reaction batches.[1]

  • Principle: DMSO disrupts hydrogen bonding, but room temperature solubility is often insufficient for H6-TDCBPB due to its high molecular weight (~800+ Da) and rigidity.[1]

  • Protocol:

    • Suspend 5–10 mg of sample in 0.6 mL DMSO-d

      
      .
      
    • Heat the NMR tube gently with a heat gun (or in the probe) to ~350 K (80°C).

    • Acquire spectrum immediately.[1]

  • Risk: If the solution cools, the compound precipitates, broadening peaks.[1]

  • Verdict: Unreliable for quantitative purity but good for identifying residual solvents.[1]

Method B: Reactive Digestion with NaOD/D O (Recommended)

Best for: Full structural validation and ensuring 100% of the sample is analyzed.[1]

  • Principle: Converting the carboxylic acids (-COOH) to carboxylates (-COO

    
     Na
    
    
    
    ) drastically increases solubility in water, breaking the
    
    
    stacking aggregates.[1]
  • Protocol:

    • Weigh 10 mg of H6-TDCBPB into a vial.

    • Add 0.7 mL D

      
      O.[1]
      
    • Add 2–3 drops of 40% NaOD (in D

      
      O).[1]
      
    • Sonicate until the solution is completely clear .

    • Transfer to NMR tube.[1]

  • Advantages: Sharpest peaks; no aggregation broadening; complete dissolution ensures no "hidden" solid impurities.[1]

  • Disadvantages: Shifts are pH-dependent; exchangeable protons (-COOH) are lost (merged with HDO peak).[1]

Method C: Quantitative NMR (qNMR) (The Gold Standard)

Best for: Determining absolute weight % purity (crucial for MOF stoichiometry).[1]

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene .[1]

    • Selection Criteria: Maleic acid singlet (6.3 ppm) usually sits in a clean window for aromatic ligands.[1]

  • Protocol:

    • Weighing: Precision is key. Weigh ~10 mg Sample (

      
      ) and ~5 mg Standard (
      
      
      
      ) into the same vial using a 5-place balance.
    • Solvent: Use Method B (NaOD/D

      
      O) to ensure full dissolution of both components.[1]
      
    • Acquisition Parameters (Critical):

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): >30 seconds (Carboxylates have long T1 relaxation times; insufficient d1 leads to under-integration).[1]

      • Scans: 16–32 (High S/N required).

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity of Standard)[1][5]
      

Part 3: Data Interpretation Guide

Expected Chemical Shifts (NaOD/D O)
Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
8.3 – 8.5 Singlet (s)3HCore Benzene (H-a)Central ring protons.[1]
8.1 – 8.2 Doublet (d)6HBiphenyl Linker (H-b)Protons ortho to the core.[1]
7.9 – 8.0 Singlet (s)3HTerminal Phenyl (H-e)Proton between the two carboxylates (H-2 on terminal ring).[1]
7.8 – 7.9 Doublet (d)6HBiphenyl Linker (H-c)Protons ortho to the terminal ring.[1]
7.6 – 7.7 Singlet (s)6HTerminal Phenyl (H-d)Protons ortho to the carboxylates (H-4,6 on terminal ring).[1]
4.79 SingletSolventHDO (Residual Water)Shift varies with NaOD concentration.[1]
Common Impurity Fingerprints
  • Pinacol Boronate (Synthesis Residue):

    • Signal: Sharp singlet at 1.2 – 1.3 ppm (Methyl groups).[1]

    • Impact: Occupies MOF pores; lowers surface area.[1]

  • Incomplete Coupling (Bromo-intermediate):

    • Signal: Asymmetry in the aromatic region.[1] Look for small multiplets near 7.4 – 7.5 ppm (characteristic of protons ortho to Bromine).[1]

    • Impact: Terminates the MOF lattice, causing defects.

  • Residual Solvents (DMF/Ethanol):

    • DMF: 7.95 (s), 2.89 (s), 2.73 (s).[1]

    • Note: DMF binds strongly to these ligands.[1] High-temp vacuum drying is required.[1]

Part 4: Experimental Workflow & Decision Tree

NMRWorkflow Start Sample Received (H6-TDCBPB) SolCheck Solubility Check: 0.6 mL DMSO-d6 Start->SolCheck IsSoluble Fully Soluble at 25°C? SolCheck->IsSoluble MethodA Method A: Standard 1H NMR (DMSO-d6) IsSoluble->MethodA Yes MethodB Method B: Reactive Digestion (NaOD / D2O) IsSoluble->MethodB No (Precipitate) Analysis Analyze Aromatic Region (Symmetry Check) MethodA->Analysis MethodB->Analysis Broadening Broad Peaks? Analysis->Broadening Clean Pass: Proceed to MOF Synthesis Broadening->Clean No (Sharp) Repurify Fail: Recrystallize or Acid Wash (Remove Pd/Paramagnetics) Broadening->Repurify Yes

Figure 2: Decision tree for selecting the correct NMR solvent system. For H6-TDCBPB, Method B is statistically more likely to yield accurate results.

Part 5: Troubleshooting & Expert Tips

  • The "Hump" Baseline:

    • Symptom:[1][6] A rolling baseline in the aromatic region (7–9 ppm).[1]

    • Cause: Aggregation of the ligand or presence of oligomeric byproducts.

    • Fix: Switch to Method B (NaOD) immediately. If the hump persists in NaOD, the sample contains polymeric impurities and must be discarded.

  • Missing Carboxylic Protons:

    • In DMSO-d

      
      , the -COOH protons should appear broad around 12–13 ppm .[1] Their absence (or integration < 6H) suggests the sample is wet (proton exchange with H
      
      
      
      O) or partially deprotonated.[1] Do not use the COOH peak for purity integration.
  • Paramagnetic Pd Residues:

    • If the aromatic peaks are impossibly broad (>20 Hz linewidth) even in NaOD, the sample likely contains trapped Palladium nanoparticles.[1]

    • Fix: Wash the solid ligand with dilute HCl or EDTA solution before re-analyzing.[1]

References

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][7] Organic Process Research & Development.[1] [Link][1]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry.[1] [Link]

  • Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks (Reference for H3BTB/H6-type linker structures). Science.[1] [Link]

  • CD Bioparticles. 1,3,5-tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)benzene Product Page (Structure Confirmation).[Link][1][3]

Sources

Technical Comparison Guide: PXRD Characterization of Extended-Ligand Biphenyl MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Context

This guide addresses the crystallographic characterization of Metal-Organic Frameworks (MOFs) synthesized using 1,3,5-tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene and its structural analogs (e.g., H₃BBC, H₆TCBPB). These ligands are "extended" versions of the classic H₃BTB linker (used in MOF-177).

The Core Challenge: The inclusion of the biphenyl moiety significantly expands the unit cell, pushing primary diffraction peaks into the low-angle region (


) . Standard PXRD protocols often misidentify these high-quality crystals as "amorphous" because the beam stop blocks the critical (100) or (110) reflections, or because pore collapse occurs during improper solvent removal.

This guide compares these extended-ligand MOFs against standard alternatives (MOF-177, UiO-66) and provides a self-validating protocol to distinguish between phase impurity , structural collapse , and true high-porosity crystallinity .

Comparative Landscape: Target vs. Alternatives

In drug delivery applications, the choice of linker determines loading capacity (pore size) and hydrolytic stability.

Table 1: Structural & Performance Comparison
FeatureTarget MOF (Extended Biphenyl) Alternative 1: MOF-177 (Standard BTB) Alternative 2: UiO-66 (Zr-Based)
Ligand Backbone Extended Biphenyl (H₃BBC/H₆TCBPB)Phenyl (H₃BTB)Terephthalic Acid (BDC)
Pore Aperture Ultra-Large (20–30 Å) Large (10–18 Å)Small (6 Å)
Unit Cell Size > 50–60 Å~30 Å~20 Å
Primary PXRD Peak



Activation Risk Critical (High risk of collapse)ModerateLow (Very Robust)
Drug Loading Excellent for Biologics/Large MoleculesGood for Small MoleculesLimited to Small Molecules
Hydrolytic Stability Low to Moderate (Linker dependent)Low (Zn-O cluster sensitive)High (Zr-O cluster robust)
Key Insight: The "Amorphous" Trap

Researchers often discard valid Extended Biphenyl MOF batches because the PXRD pattern looks flat. Unlike UiO-66, where peaks are distinct above


, the Target MOF's defining peaks are often obscured by the direct beam or solvent scattering if the instrument is not configured for low-angle detection.

Critical PXRD Analysis Protocol

To validate the structure of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene based MOFs, you must modify the standard powder diffraction workflow.

Phase 1: Sample Preparation (The "Wet" Method)

Rationale: Large-pore MOFs are prone to "breathing" or collapse upon drying due to capillary forces.

  • Do not dry the sample completely before the initial scan.

  • Solvent exchange the crystals with a volatile, low-surface-tension solvent (e.g., Acetone or DCM) for 3 days (refreshing 3x/day).

  • Load the sample as a damp slurry into a glass capillary (0.5 mm or 0.7 mm diameter) rather than a flat plate. This minimizes preferred orientation and prevents structural collapse during the scan.

Phase 2: Instrument Configuration (Low-Angle Focus)

Rationale: The (100) peak is the "fingerprint" for topology validation.

  • Geometry: Transmission mode (Capillary) is superior to Reflection (Bragg-Brentano) for low-angle resolution.

  • Slits: Use variable divergence slits or the narrowest fixed slit available (e.g., 1/4° or smaller) to reduce the beam width at low angles.

  • Scan Range: Start at

    
     . Most default scans start at 5°, which guarantees missing the primary peak of these expanded MOFs.
    
Phase 3: Activation Verification (The "Dry" Scan)

Rationale: To prove permanent porosity (crucial for drug loading), the structure must survive solvent removal.

  • Perform Supercritical CO₂ (scCO₂) drying. Heat-drying under vacuum often crushes the framework.

  • Immediately seal the dry sample in a capillary under Argon/Nitrogen.

  • Re-scan. A shift in peak position or intensity is expected (breathing), but the peaks must remain sharp.

Visualizing the Workflow

Diagram 1: Sample Handling & Activation Workflow

This logic flow ensures you do not mistake a collapsed framework for a failed synthesis.

ActivationWorkflow Start Synthesized MOF Crystals (In Mother Liquor) SolventEx Solvent Exchange (DMF -> Acetone/Ethanol) 3 Days Start->SolventEx Decision1 Is Sample for Structure Check or Porosity Check? SolventEx->Decision1 WetScan Wet Capillary PXRD (Scan 1-20° 2θ) Decision1->WetScan Structure Check Activation Activation Method Decision1->Activation Porosity Check Result Compare Wet vs. Dry Patterns WetScan->Result VacHeat Vacuum Heating (High Risk of Collapse) Activation->VacHeat Standard SCCO2 Supercritical CO2 Drying (Preserves Pore Structure) Activation->SCCO2 Recommended DryScan Dry Capillary PXRD (Scan 1-20° 2θ) VacHeat->DryScan SCCO2->DryScan DryScan->Result

Caption: Workflow distinguishing "Wet" structural validation from "Dry" porosity validation to prevent false negatives due to pore collapse.

Data Interpretation & Troubleshooting

When analyzing the PXRD pattern of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene MOFs, use this diagnostic logic:

Diagram 2: PXRD Pattern Diagnostic Tree[1]

PXRD_Diagnostic Input Observed PXRD Pattern CheckLowAngle Peaks visible at 2θ < 4°? Input->CheckLowAngle NoPeaks No Low Angle Peaks CheckLowAngle->NoPeaks No YesPeaks Sharp Low Angle Peaks CheckLowAngle->YesPeaks Yes CheckHighAngle Peaks visible at High Angle (>10°)? NoPeaks->CheckHighAngle GoodStructure Diagnosis: High Crystallinity (Valid MOF) YesPeaks->GoodStructure SolventScat Diagnosis: Solvent Scattering (Background too high) YesPeaks->SolventScat High Background Amorphous Diagnosis: Amorphous/Collapsed (Check Activation) CheckHighAngle->Amorphous No BeamStop Diagnosis: Beam Stop Issue (Re-run starting at 1°) CheckHighAngle->BeamStop Yes

Caption: Diagnostic tree for interpreting missing or broad peaks in ultra-large pore MOFs.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No peaks below 5° Beam stop masking; Scan range started too high.Set start angle to

. Use narrower slits.
Broad "hump" at 10-20° Amorphization due to pore collapse.Switch from Vacuum drying to Supercritical CO₂ .
Peaks present but shifted "Breathing" effect (Solvent dependent).This is normal. Compare to simulated pattern from SC-XRD data.
Rapid intensity decay Crystal lattice damage or preferred orientation.Use capillary transmission mode; grind sample gently (do not crush).

References

  • Furukawa, H., et al. (2010). "Ultrahigh Porosity in Metal-Organic Frameworks." Science, 329(5990), 424-428. (Describes MOF-200/210 series and the challenge of activation). [Link]

  • Chae, H. K., et al. (2004). "A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals." Nature, 427, 523-527. (Foundational work on MOF-177 and BTB ligands). [Link]

  • Mondloch, J. E., et al. (2013). "Vapor-Phase Metalation by Atomic Layer Deposition in a Metal–Organic Framework." Journal of the American Chemical Society, 135(28), 10294-10297. (Discusses activation and stability of extended ligand Zr-MOFs like NU-1000). [Link]

  • Howarth, A. J., et al. (2016). "Chemical, Thermal and Mechanical Stabilities of Metal–Organic Frameworks." Nature Reviews Materials, 1, 15018. (Comprehensive guide on stability testing). [Link]

The Impact of Linker Selection on Porosity: A Comparative Guide to 1,3,5-Tris Linkers and BTB Ligands in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the rational design of porous materials with tailored properties is paramount. The choice of organic linker is a critical determinant of the final framework's topology, porosity, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth technical comparison of two important classes of tritopic linkers: the extended 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) and the more compact 1,3,5-benzenetricarboxylic acid (H3BTC), a foundational BTB-type ligand. By examining the structural differences and their impact on the resulting Brunauer-Emmett-Teller (BET) surface area, this document aims to equip researchers with the insights necessary to make informed decisions in the design and synthesis of high-performance MOFs.

Structural Underpinnings: A Tale of Two Linkers

The remarkable difference in the porosity of MOFs derived from H3BTB and H3BTC stems directly from their distinct molecular architectures. Both linkers possess a 1,3,5-substitution pattern on a central benzene ring, providing the requisite C3 symmetry for the formation of highly ordered, three-dimensional networks. However, the key distinction lies in the spacer units between the central phenyl ring and the coordinating carboxylate groups.

  • 1,3,5-Benzenetricarboxylic Acid (H3BTC): Often referred to as trimesic acid, H3BTC is a relatively small and rigid linker. The carboxylate groups are directly attached to the central benzene ring. This compact structure typically leads to the formation of microporous MOFs with moderately high surface areas. A prime example is the well-studied HKUST-1 (also known as Cu-BTC), which is constructed from copper(II) ions and H3BTC linkers.[1][2]

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB): This linker represents an extended version of H3BTC, where a phenyl group acts as a spacer between the central benzene core and each of the three carboxylate functionalities.[3] This significant increase in linker length, while maintaining the crucial C3 symmetry, results in the formation of MOFs with exceptionally large pores and ultrahigh surface areas. The archetypal example is MOF-177, which is composed of zinc(II) ions and H3BTB linkers and exhibits one of the highest BET surface areas ever reported for a porous material.

The structural disparity between these two linkers is visualized below:

G cluster_0 1,3,5-Benzenetricarboxylic Acid (H3BTC) cluster_1 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) H3BTC Central Benzene Ring COOH1 -COOH H3BTC->COOH1 COOH2 -COOH H3BTC->COOH2 COOH3 -COOH H3BTC->COOH3 H3BTB_core Central Benzene Ring Ph1 Phenyl Spacer H3BTB_core->Ph1 Ph2 Phenyl Spacer H3BTB_core->Ph2 Ph3 Phenyl Spacer H3BTB_core->Ph3 COOH4 -COOH Ph1->COOH4 COOH5 -COOH Ph2->COOH5 COOH6 -COOH Ph3->COOH6

Figure 1: A simplified representation of the structural difference between H3BTC and H3BTB linkers.

Comparative Analysis of BET Surface Area

The Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of porous materials from nitrogen adsorption isotherms.[4][5] The choice of linker has a profound and predictable impact on the resulting BET surface area of the MOF. As a general principle, for a given topology, a longer linker will result in a larger pore volume and, consequently, a higher specific surface area.[6]

The following table provides a comparative summary of the BET surface areas of representative MOFs synthesized from H3BTC and H3BTB, as well as other relevant MOFs for context.

MOF DesignationOrganic LinkerMetal IonReported BET Surface Area (m²/g)Reference(s)
HKUST-1 H3BTCCu(II)1010 - 1775[2][7][8][9]
MIL-100(Fe) H3BTCFe(III)1018 - 1983.2[1][8][10]
MOF-177 H3BTBZn(II)~4500 - 4898[3][11][12]
DUT-32 H3BTB & BpdcZn(II)~6411[13][14]
MOF-5 BDCZn(II)up to 3800[15][16]
UiO-67 BPDCZr(IV)1415 - 2200[3][7][17]

Note: BET surface areas can vary depending on the synthesis conditions, activation procedures, and the specific pressure range used for calculation.

As the data clearly indicates, MOFs synthesized with the extended H3BTB linker, such as MOF-177, exhibit significantly higher BET surface areas compared to those synthesized with the more compact H3BTC linker, like HKUST-1 and MIL-100(Fe). The introduction of a second, ditopic linker in DUT-32, in conjunction with a derivative of H3BTB, further expands the porosity, leading to an exceptionally high surface area.[13][14] This trend underscores the direct correlation between linker length and the achievable porosity in MOF design.

Experimental Protocols: A Guide to Synthesis and Characterization

The successful synthesis and accurate characterization of these high-surface-area materials are contingent upon meticulous experimental execution. The following sections provide detailed, step-by-step methodologies for the synthesis of HKUST-1 and MOF-177, and the subsequent BET surface area analysis.

Solvothermal Synthesis of HKUST-1

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[2][9][18][19][20]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H3BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Solution Preparation: Prepare two separate solutions. In the first, dissolve H3BTC in a 1:1 mixture of ethanol and DMF. In the second, dissolve copper(II) nitrate trihydrate in deionized water.

  • Mixing: Slowly add the copper(II) nitrate solution to the H3BTC solution with stirring.

  • Reaction: Transfer the resulting blue solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-120°C for 10-24 hours.[2][9]

  • Isolation and Washing: After cooling the autoclave to room temperature, collect the blue crystals by filtration or centrifugation. Wash the crystals repeatedly with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature (typically 150-180°C) for several hours to remove the solvent molecules completely and activate the MOF for surface area analysis.[18]

G start Start solution_prep Prepare H3BTC and Cu(NO3)2 solutions start->solution_prep mixing Mix solutions solution_prep->mixing reaction Solvothermal reaction in autoclave (100-120°C, 10-24h) mixing->reaction isolation Isolate crystals (filtration/centrifugation) reaction->isolation washing Wash with DMF and Ethanol isolation->washing activation Activate under vacuum (150-180°C) washing->activation end HKUST-1 Crystals activation->end G start Start degassing Sample Degassing (High vacuum, elevated temperature) start->degassing analysis N2 Adsorption/Desorption at 77 K degassing->analysis isotherm Generate Isotherm analysis->isotherm bet_calc BET Calculation (Apply Rouquerol criteria for microporous materials) isotherm->bet_calc end BET Surface Area bet_calc->end

Figure 3: General workflow for BET surface area analysis of MOFs.

Causality Behind Experimental Choices and Self-Validating Systems

The protocols described above are designed to ensure the synthesis of high-quality crystalline materials and the accurate measurement of their porosity.

  • Choice of Solvothermal Synthesis: This method allows for the crystallization of MOFs under controlled temperature and pressure, leading to highly ordered and crystalline products, which is essential for achieving high surface areas. The choice of solvent is critical as it influences the solubility of the precursors and can act as a template or modulator during crystal growth. [18][19][20]

  • Importance of Activation: The activation step is arguably the most critical part of preparing MOFs for surface area analysis. Incomplete removal of solvent molecules from the pores will lead to an underestimation of the true surface area. The solvent exchange to a lower boiling point and lower surface tension solvent before vacuum heating helps to prevent pore collapse, especially in large-pore, flexible frameworks.

  • Rigorous BET Analysis: For microporous MOFs, the standard BET pressure range (0.05-0.3 P/P₀) is often not applicable and can lead to erroneous results. [4][5]The application of the Rouquerol criteria provides a systematic and physically meaningful way to select the appropriate pressure range for the BET calculation, thus ensuring the trustworthiness of the obtained surface area values. [4][21]The consistency of the results can be further validated by comparing the experimental data with theoretically calculated surface areas from the crystal structure.

Conclusion and Future Outlook

The comparison between MOFs synthesized from 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) and 1,3,5-benzenetricarboxylic acid (H3BTC) clearly demonstrates the profound impact of linker design on the resulting porosity. The extended, more rigid structure of H3BTB facilitates the formation of MOFs with exceptionally high BET surface areas, a critical attribute for applications in gas storage and drug delivery where high loading capacities are desired.

The continuous exploration of new tritopic linkers with varying lengths, geometries, and functionalities will undoubtedly lead to the discovery of novel MOFs with even more impressive surface areas and tailored properties. [6][22][23][24][25][26]The detailed experimental protocols provided in this guide serve as a foundation for researchers to synthesize and reliably characterize these advanced materials, thereby accelerating the development of next-generation porous materials for a wide range of scientific and industrial applications.

References

  • UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment. (2024). MDPI. [Link]

  • Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials. (2024). Journal of Pure and Applied Microbiology. [Link]

  • Metal-Organic Frameworks of MIL-100(Fe, Cr) and MIL-101(Cr) for Aromatic Amines Adsorption from Aqueous Solutions. (2019). MDPI. [Link]

  • The BET Method for Microporous Materials. (n.d.). Microtrac. [Link]

  • MESOPOROUS HKUST-1 SYNTHESIZED USING SOLVOTHERMAL METHOD. (2019). Rasayan Journal of Chemistry. [Link]

  • UiO-67 (Zr). (n.d.). CD Bioparticles. [Link]

  • Systematic Study on MIL-100(Fe) Synthesis Conditions to Enhance Its Properties as a Green Material for CO2 Capture. (2025). ACS Omega. [Link]

  • BET specific surface area of A-MOF-5 and NA-MOF-5 before and after... (n.d.). ResearchGate. [Link]

  • Development of Shaped MIL-100(Fe) Granules for High-Performing Adsorption Desalination: From Formulation Optimization to System Test. (n.d.). PMC. [Link]

  • Analysis of the Water Adsorption Isotherms in UiO-based Metal- Organic Frameworks. (n.d.). Memorial University Research Repository. [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Chemical Society Reviews. [Link]

  • How to Appropriately Characterize the BET Area of a Microporous Material. (2019). AZoNano. [Link]

  • (a) MOF-5 with the BET surface area of 3800 m 2 /g, and (b) NU-110 with... (n.d.). ResearchGate. [Link]

  • In Situ Synthesis of MIL-100(Fe) at the Surface of Fe3O4@AC as Highly Efficient Dye Adsorbing Nanocomposite. (n.d.). PMC. [Link]

  • A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. (2024). RSC Publishing. [Link]

  • Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors. (2025). MDPI. [Link]

  • Unraveling Positional isomerism Effects in MOF Linkers. (2025). Patsnap Eureka. [Link]

  • Imaging the dynamic influence of functional groups on metal-organic frameworks. (2023). PMC. [Link]

  • Sustainable Preparation of MIL-100(Fe) and Its Photocatalytic Behavior in the Degradation of Methyl Orange in Water. (n.d.). SciSpace. [Link]

  • MOF-5. (n.d.). Wikipedia. [Link]

  • The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. (2016). Frontiers. [Link]

  • Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. (2022). MDPI. [Link]

  • Mapping the Cu-BTC metal-organic framework (HKUST-1) stability envelope in the presence of water vapour for CO2. (n.d.). University of Edinburgh Research Explorer. [Link]

  • Mesoporous HKUST-1 synthesized using solvothermal method. (2019). TU/e Research Portal. [Link]

  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. (n.d.). Repository of Leibniz Universität Hannover. [Link]

  • Hierarchically porous metal–organic frameworks: synthetic strategies and applications. (2019). National Science Review. [Link]

  • BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique. (n.d.). Lucideon. [Link]

  • Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. (2023). MDPI. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Omar Yaghi. [Link]

  • Chemistry: MOF-5's Insane Surface Area & Football Field Analogy! #shorts. (2025). YouTube. [Link]

  • A new metal–organic framework with ultra-high surface area. (2014). RSC Publishing. [Link]

  • A new metal-organic framework with ultra-high surface area. (2014). PubMed. [Link]

  • Designing Higher Surface Area Metal-Organic Frameworks: Are Triple Bonds Better Than Phenyls?. (n.d.). ResearchGate. [Link]

  • Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. (2025). ResearchGate. [Link]

  • Multivariate Metal–Organic Framework-5 with 36 Different Linkers. (2025). PMC. [Link]

  • The comparison of BET surface areas of MOFs by using different... (n.d.). ResearchGate. [Link]

  • Tritopic linkers used in the construction of metal-organic frameworks (MOFs). (n.d.). ResearchGate. [Link]

  • BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. (n.d.). RSC Publishing. [Link]

  • Characterization Techniques. (n.d.). Lin Research Group. [Link]

Sources

Single-crystal X-ray diffraction data for 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-

Technical Guide: Structural Determination of Mesoporous MOFs Based on Extended -Symmetric Linkers

Executive Summary

The ligand 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene represents a class of high-aspect-ratio,

"The Solvation Paradox."

This guide objectively compares the industry-standard Laboratory SCXRD against the high-performance alternatives: Synchrotron SCXRD and the emerging Micro-Electron Diffraction (MicroED) .

The Challenge: Why Standard Protocols Fail

The target ligand forms frameworks with unit cell edges often exceeding


  • Weak Diffraction: The scattering power density is low due to the large void space.

  • Solvent Disorder: Disordered solvent molecules contribute to diffuse scattering, obscuring Bragg peaks.

  • Desolvation Sensitivity: Standard oil-mounting techniques often allow partial desolvation before freezing, destroying the single-crystal nature.

Comparative Analysis: SCXRD vs. MicroED

The following data summarizes the performance of three distinct structural determination workflows for a hypothetical MOF constructed from the target ligand (e.g., solvated

Table 1: Performance Benchmarking
FeatureMethod A: Laboratory SCXRD (Baseline)Method B: Synchrotron SCXRD (Gold Standard)Method C: MicroED (The Alternative)
Source Cu/Mo

(In-house)
High-Flux Synchrotron BeamlineCryo-TEM (200-300 kV)
Crystal Size Req.



(Nanocrystals)
Resolution Limit Often limited to


(Atomic Res.)

Data Completeness Low (

) due to weak high-angle data
High (

)
High (

) via merging

Factor (Final)

(Poor)

(Publication Quality)

(Dynamic scattering issues)
Sample Prep High risk of desolvationSealed Capillary / Cryo-streamFrozen Hydrated (Vitreous Ice)
Primary Utility Phase ID, Connectivity checkAb Initio Structure Solution Nanocrystalline Powders
Experimental Protocols
Protocol A: The "Solvent-Exchange" Mounting Method (For SCXRD)

Critical Insight: Never allow the crystal to encounter air. The surface tension of evaporating solvent will crush the framework.

  • Synthesis: Solvothermal synthesis of the MOF using the 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene linker (typically in DMF/Acid).

  • Solvent Exchange (The "Cure"):

    • Do not mount directly from the mother liquor (DMF often disorders).

    • Exchange mother liquor with a lower-boiling, low-surface-tension solvent (e.g., Acetone or

      
      ) over 3 days, refreshing solvent every 12 hours.
      
  • Mounting:

    • Step 3a: Pipette crystals with solvent onto a microscope slide with a depression.

    • Step 3b: Immediately cover with heavy fluorinated oil (e.g., Fomblin Y). Do not use standard Paratone if it is too viscous to coat quickly.

    • Step 3c: Drag the crystal through the oil to remove bulk solvent, then scoop onto a MiTeGen loop.

  • Flash Cooling: Transfer to the diffractometer cold stream (

    
    ) within 
    
    
    seconds.
Protocol B: MicroED Workflow (For Nanocrystals)

Use Case: When crystals cannot grow large enough for SCXRD or crack upon handling.

  • Grid Prep: Glow-discharge a Quantifoil holey carbon grid.

  • Deposition: Apply

    
     of the MOF nanocrystal suspension (in mother liquor) to the grid.
    
  • Blotting: Blot for

    
     seconds (removes excess solvent but leaves internal pores filled).
    
  • Plunging: Vitrify immediately in liquid ethane.

  • Diffraction: Collect continuous rotation electron diffraction data (cRED) at low dose (

    
    ) to prevent beam damage.
    
Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing MOFs based on extended linkers.

MOF_CharacterizationStartSynthesis: 1,3,5-Tris-based MOFCheckSizeMicroscopy Check:Crystal Size?Start->CheckSizeLarge> 20 micronsCheckSize->LargeYesSmall< 1 micron (Powder)CheckSize->SmallNoLabXRDAttempt Lab SCXRD(Cu Source)Large->LabXRDMicroEDMicroED (cRED)(Cryo-TEM)Small->MicroEDResultLabDid it diffract to < 1.0 Å?LabXRD->ResultLabSynchSynchrotron SCXRD(High Flux, 100K)ResultLab->SynchNo (Weak/Diffuse)ProcessData Reduction(SHELX / DIALS)ResultLab->ProcessYesSynch->ProcessMicroED->ProcessSqueezeSolvent Masking(PLATON SQUEEZE)Process->SqueezeHigh Solvent ContentFinalFinal Structure(CIF)Squeeze->Final

Figure 1: Decision matrix for selecting the optimal diffraction technique based on crystal quality and size.

Data Interpretation & "SQUEEZE"

For this specific ligand, the resulting MOF will likely have large channels. A common error is attempting to model every solvent molecule.

  • The Problem: The electron density in the pores will be flat or noisy.

  • The Solution: Use PLATON SQUEEZE or OLEX2 Solvent Mask .

  • Validation:

    • Calculate the total void volume (often

      
      ).
      
    • Calculate the electron count removed by the mask.

    • Correlate this electron count with TGA (Thermogravimetric Analysis) data to verify the solvent composition (e.g., "SQUEEZE removed 500 electrons, corresponding to ~12 DMF molecules").

References
  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Øien-Ødegaard, S., et al. (2017).[1] Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews.[1] Retrieved from [Link]

  • Abdel-Fattah, T., et al. (2025). A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. Journal of Applied Crystallography. Retrieved from [Link]

  • Main, R. M., et al. (2024).[2] In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.).[3] 1,3,5-Tris(4-carboxyphenyl)benzene Structure Summary. Retrieved from [Link]

TGA thermal analysis of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4- frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Thermal Analysis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene Frameworks (MOF-200)

Executive Summary

This technical guide provides a comparative thermal analysis of frameworks derived from 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (denoted as H₃BBC ), specifically the ultra-high porosity MOF-200 . Designed for researchers in drug delivery and gas storage, this document contrasts the thermal stability, desolvation kinetics, and decomposition profiles of H₃BBC frameworks against their shorter-chain analogues, such as H₃BTB (MOF-177) and H₂BDC (MOF-5).

Key Insight: While H₃BBC frameworks offer superior porosity (surface areas >4,500 m²/g), their extended linkers introduce specific thermal vulnerabilities regarding solvent removal and pore collapse. Accurate Thermogravimetric Analysis (TGA) is critical to distinguish between solvent evacuation and framework degradation.

Material Specifications & Chemical Context

The primary subject is the H₃BBC linker, a


-symmetric ligand used to construct MOF-200 .
FeatureH₃BBC (MOF-200 Linker) H₃BTB (MOF-177 Linker)
Full Name 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene1,3,5-Tris(4-carboxyphenyl)benzene
Structure Extended Biphenyl Arms (Longer)Phenyl Arms (Shorter)
Topology qom (in MOF-200)qom (in MOF-177)
Pore Size Ultra-large (~22 Å - 35 Å)Large (~11 Å - 17 Å)
Void Volume ~83%~81%
Critical Risk High susceptibility to pore collapse upon solvent removal due to surface tension.[1]Moderate susceptibility.

Technical Note on Nomenclature: The prompt mentions "1,3,5-Tris(3,5'-carboxy...". Standard MOF-200 utilizes the 4'-carboxy isomer (H₃BBC). If your specific material utilizes a 3,5-dicarboxy isomer (resulting in a hexacarboxylic acid linker), the thermal stability profile will differ significantly due to increased metal-ligand connectivity (e.g., Zr-based PCN series). This guide focuses on the tricarboxyl H₃BBC variant.

Experimental Protocol: TGA of Ultra-Porous MOFs

Thermal analysis of H₃BBC frameworks requires strict control over atmosphere and ramp rates to prevent premature oxidation or misinterpretation of solvent loss as degradation.

Protocol: Step-by-Step
  • Sample Preparation (Activation):

    • Crucial Step: Do not use as-synthesized crystals directly if assessing intrinsic stability.

    • Solvent Exchange: Exchange high-boiling solvents (DMF/DEF) with low-boiling, low-surface-tension solvents (e.g., Dichloromethane, DCM) for 3 days, refreshing solvent 3x daily.

    • Activation: Evacuate at ambient temperature or mild heat (50°C) under vacuum (

      
       Torr) prior to TGA loading.
      
  • Instrument Setup:

    • Pan: Platinum (Pt) or Alumina (

      
      ). Avoid Aluminum pans if testing >500°C.
      
    • Atmosphere:

      • Primary: Nitrogen (

        
        ) at 50 mL/min (Inert degradation).
        
      • Secondary: Synthetic Air (Oxidative degradation/Ash content).

    • Ramp Rate: 5°C/min (Standard) or 2°C/min (High-Resolution for solvent steps).

  • Execution:

    • Equilibration: Hold at 30°C for 5 mins.

    • Ramp: 30°C to 800°C.

    • Baseline Correction: Run an empty pan baseline under identical conditions.

Data Interpretation & Comparative Analysis

The TGA curve of MOF-200 (H₃BBC) typically exhibits three distinct regions.

Region 1: Desolvation (30°C – 150°C)[1]
  • Behavior: Significant weight loss (often 30-50% for as-synthesized samples).

  • Interpretation: Loss of guest molecules (DMF,

    
    , DCM).
    
  • Critical Check: If the curve does not plateau by 150°C, the sample likely retains high-boiling DMF/DEF, indicating incomplete activation.

  • Comparison: H₃BBC frameworks show larger solvent weight loss than H₃BTB due to higher pore volume.

Region 2: Stability Plateau (150°C – 400°C)[1]
  • Behavior: Flat baseline with minimal weight loss (< 2%).

  • Interpretation: The framework is empty and structurally intact.

  • Comparison:

    • MOF-200 (H₃BBC): Stable up to ~400°C - 450°C .

    • MOF-177 (H₃BTB): Stable up to ~450°C .

    • MOF-5 (H₂BDC): Stable up to ~450°C - 500°C .

  • Note: Extended linkers (H₃BBC) introduce more vibrational degrees of freedom, potentially slightly lowering the onset of thermal decomposition compared to compact linkers (H₂BDC).

Region 3: Decomposition (> 450°C)[1]
  • Behavior: Sharp weight drop.

  • Mechanism: Carbonization of the organic linker and collapse of the Zn₄O nodes.

  • Residue: ZnO (in air) or Zn/C composite (in

    
    ).
    
Comparative Performance Table
MetricMOF-200 (H₃BBC) MOF-177 (H₃BTB) MOF-5 (H₂BDC)
Linker Length ~22 Å~13 Å~7 Å
Solvent Weight Loss High (~50-60% w/w)High (~40-50% w/w)Moderate (~30-40% w/w)
Thermal Stability (

)
~420°C ~450°C ~480°C
Activation Sensitivity Critical (Prone to collapse)HighModerate
Surface Area (BET) ~4,530 m²/g~4,740 m²/g~3,000 m²/g

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for interpreting TGA data of H₃BBC frameworks.

TGA_Workflow start Start: TGA of H3BBC Framework activation Check Region 1 (30°C - 150°C) start->activation is_loss_high Weight Loss > 40%? activation->is_loss_high plateau Check Region 2 (150°C - 400°C) is_plateau_flat Is Plateau Flat? plateau->is_plateau_flat decomp Check Region 3 (> 400°C) thermal_limit Thermal Limit Reached (Linker Decomposition) decomp->thermal_limit Sharp Drop is_plateau_flat->decomp Yes incomplete_act Incomplete Activation (Residual DMF) is_plateau_flat->incomplete_act No (Drifting Baseline) is_loss_high->plateau Yes (Expected for MOF-200) collapsed Pore Collapse (Low Surface Area) is_loss_high->collapsed No (Unexpectedly Low) stable_framework Stable Framework (Successful Activation)

Caption: Logical workflow for interpreting TGA curves of H₃BBC frameworks. Region 1 assesses solvent content; Region 2 verifies activation quality; Region 3 determines thermal limit.

References

  • Furukawa, H., Ko, N., Go, Y.B., Aratani, N., Choi, S.B., Choi, E., Yazaydin, A.O., Snurr, R.Q., O'Keeffe, M., Kim, J. and Yaghi, O.M. (2010). Ultra-High Porosity in Metal-Organic Frameworks. Science, 329(5990), pp.424-428.

  • Chae, H.K., Siberio-Pérez, D.Y., Kim, J., Go, Y., Eddaoudi, M., Matzger, A.J., O'Keeffe, M. and Yaghi, O.M. (2004). A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals. Nature, 427, pp.523-527.

  • BenchChem Technical Guides. (2025). Comparative Thermal Stability of MOFs based on Different Dicarboxylic Acid Linkers.

  • TA Instruments. (2024). Thermogravimetric Analysis (TGA) Theory and Applications.

Sources

Comparative Characterization Guide: Elemental Analysis & Mass Spectrometry of Extended Aromatic Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 1,3,5-Tris(3,5-dicarboxy[1,1'-biphenyl]-4-yl)benzene and derivatives (e.g., H₃BTB, H₆TDCPB)

Executive Summary

In the synthesis of Metal-Organic Frameworks (MOFs), the purity of the organic linker is the single most critical variable affecting crystal defect density and pore aperture reproducibility. This guide addresses the characterization of 1,3,5-Tris(3,5-dicarboxy[1,1'-biphenyl]-4-yl)benzene —a rigid, high-molecular-weight hexacarboxylic acid ligand.

Due to its extended aromatic conjugation and low solubility, this molecule presents unique "false negative" risks in standard analysis:

  • Elemental Analysis (EA): Prone to incomplete combustion (soot formation), leading to artificially low Carbon values.

  • Mass Spectrometry (MS): Prone to aggregation in ESI source and poor ionization in positive mode.

This guide outlines a validated Comparative Protocol to distinguish genuine product purity from analytical artifacts.

Part 1: The Analytical Challenge

The analyte belongs to a class of Polytopic Biphenyl-Carboxylate Linkers . Its structural rigidity and high carbon-to-hydrogen ratio create specific analytical hurdles.

The "Soot" Factor in Combustion Analysis

Standard CHNS analyzers operate at ~950°C. For polyaromatic hydrocarbons like this linker, this temperature is often insufficient to break the graphitic-like stacking interactions, resulting in the formation of refractory carbides (soot) rather than CO₂. This consistently yields Carbon results 1–3% lower than theoretical, leading researchers to incorrectly assume low purity.

The "Aggregation" Factor in Mass Spectrometry

In polar protic solvents (MeOH, Water), these ligands aggregate via


 stacking and hydrogen bonding. In ESI-MS, this manifests as:
  • Signal suppression.

  • Appearance of non-covalent cluster peaks

    
     rather than molecular ions.
    
  • Clogging of electrospray capillaries.

Part 2: Comparative Methodology & Protocols[1]

A. Elemental Analysis (EA): The Bulk Purity Standard

Objective: Confirm bulk composition and solvent content.

ParameterStandard Method (Avoid)Optimized Method (Recommended)
Combustion Temp 950°C1150°C (with Oxygen Boost)
Catalyst Standard WO₃V₂O₅ (Vanadium Pentoxide) additive
Sample Size 2–3 mg1.5 mg (Reduces soot risk)
Crucible TinTin capsule + WO₃ powder bedding

Protocol 1: High-Temperature Combustion with Additives

  • Pre-treatment: Analyze the sample via TGA (Thermogravimetric Analysis) first. These linkers trap DMF/Ethanol tenaciously. You must correct your theoretical EA values based on the % solvent weight found in TGA.

  • Weighing: Weigh 1.5 mg of dried ligand into a tin capsule.

  • Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly over the sample. This acts as an oxygen donor to ensure complete oxidation of the aromatic core.

  • Combustion: Run with a 60-second Oxygen injection loop (extended oxidation).

B. Mass Spectrometry (MS): The Molecular Identity Standard

Objective: Confirm molecular weight and isotopic distribution.

FeatureESI-MS (Positive Mode)ESI-MS (Negative Mode) MALDI-TOF
Sensitivity Poor (Hard to protonate -COOH)High (Easy to deprotonate -COO⁻) Medium
Solvent MeCN/Formic AcidDMF/MeOH + NH₄OH Solid Matrix (DCTB)
Primary Ion

(Weak)

or


or Radical Cation
Suitability Not RecommendedGold Standard Secondary Confirmation

Protocol 2: Negative-Mode ESI-MS Workflow

  • Stock Solution: Dissolve 1 mg of ligand in 1 mL DMF (Dimethylformamide). Do not use pure Methanol or Acetonitrile as the ligand will precipitate.

  • Dilution: Dilute 10 µL of Stock into 990 µL of Methanol .

  • Ionization Aid: Add 0.1% (v/v) Ammonium Hydroxide (NH₄OH) or Ammonium Acetate.

    • Mechanism:[1] The base deprotonates the carboxylic acids, forcing the molecule into the anionic state

      
      , which flies well in negative mode.
      
  • Injection: Direct infusion at 5 µL/min.

  • Settings:

    • Capillary Voltage: -2.5 kV (Negative mode).

    • Cone Voltage: 40–60 V (High enough to decluster, low enough to prevent fragmentation).

Part 3: Visualizing the Analytical Logic

Workflow Diagram: From Synthesis to Validated Purity

The following diagram illustrates the decision tree for characterizing insoluble aromatic linkers.

AnalyticalWorkflow Sample Crude Ligand (Solid) TGA TGA Analysis (Check Solvent) Sample->TGA EA_Run Combustion EA (+ V2O5 Catalyst) Sample->EA_Run Solubility Solubilize in DMF Sample->Solubility EA_Calc Correct Theoretical EA Values TGA->EA_Calc Solvent % Result Validated Purity EA_Calc->Result Compare EA_Run->Result Dilution Dilute in MeOH + 0.1% NH4OH Solubility->Dilution MS_Run ESI-MS (Negative Mode) Dilution->MS_Run MS_Run->Result Isotope Match

Caption: Integrated workflow for correcting solvent errors in EA and overcoming solubility issues in MS.

Ionization Pathway Diagram

Understanding why Negative Mode is required.

Ionization Neutral Neutral Ligand (H6-L) Insoluble in MeOH Deprotonated Anionic Species [L-H]- Soluble & Charged Neutral->Deprotonated Deprotonation Base Add NH4OH (Base) Base->Deprotonated MS_Detector Mass Spec Detector (m/z detected) Deprotonated->MS_Detector ESI (-) Mode

Caption: Mechanism of base-assisted ionization for polycarboxylic acid ligands.

Part 4: Comparative Data Summary

The table below contrasts the expected results for 1,3,5-Tris(3,5-dicarboxy[1,1'-biphenyl]-4-yl)benzene (assumed C₅₄H₃₆O₁₂).

MetricElemental Analysis (Standard)Elemental Analysis (Optimized)ESI-MS (Positive)ESI-MS (Negative)
Carbon % 71.5% (Low due to soot)73.6% ± 0.3% (Theoretical match) N/AN/A
Detection Bulk CompositionBulk CompositionWeak/No SignalStrong Signal
Interference Trapped DMF (raises N%)Corrected via TGA Na+ Adducts

Key Risk False Negative (Purity)NoneFalse Negative (Presence)Fragmentation (if cone V high)
Limit of Det. 0.1 mg0.05 mg10 ppm<10 ppb

Part 5: Expert Insights & Troubleshooting

The "Solvent Trap" Calculation

Never trust the raw EA data of a MOF linker without TGA.

  • Scenario: You synthesized the linker in DMF.

  • Observation: Your Nitrogen (N) content is 0.5% (Theoretical should be 0% for the pure acid).

  • Correction: If TGA shows 5% weight loss at 150°C (boiling point of DMF), recalculate your theoretical C/H/N percentages assuming a solvate formula (e.g., Ligand · 0.5 DMF).

Isotopic Pattern Matching

For a molecule with ~54 Carbons, the


C isotope peak (M+1) will be significant (approx. 60% intensity of the molecular ion).
  • Do not just look for the monoisotopic mass.

  • Do: Overlay the theoretical isotopic distribution with your experimental spectrum. A mismatch here indicates overlapping impurities (e.g., incompletely hydrolyzed ester intermediates).

References

  • Sigma-Aldrich. 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene Product Specification. (Accessed 2024). Link

  • National Institutes of Health (PubChem). 1,3,5-Tris(4-carboxyphenyl)benzene Compound Summary. (Accessed 2024). Link

  • ResearchGate. Probing the stability of metal–organic frameworks by structure-responsive mass spectrometry imaging.[2] (2025).[3][4] Link

  • Santa Cruz Biotechnology. 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene Data Sheet.Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of High-MW Carboxylate MOF Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene (and related Extended MOF Linkers) Content Type: Operational Laboratory Guide / Disposal Protocol

Executive Summary & Chemical Context

Compound Class: Multitopic Organic Carboxylic Acid Ligand (MOF Precursor) Primary Hazard: Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic). Operational Risk: High potential for waste stream clogging due to pH-dependent solubility.

You are likely handling a variation of H3BTB or an extended "star-shaped" biphenyl-carboxylate linker used to synthesize highly porous Metal-Organic Frameworks (like the NU-1000 or MOF-177 series). Unlike standard organic acids, these molecules are high-molecular-weight, rigid solids that are insoluble in water/acid but highly soluble in basic media and polar aprotic solvents (DMF, DEF, DMSO).

Immediate Action Directive:

  • NEVER pour aqueous suspensions down the drain.

  • NEVER mix DMF solutions of this ligand directly into acidic aqueous waste drums (immediate precipitation will occur).

  • ALWAYS segregate as "Non-Halogenated Organic Waste" or "Solid Hazardous Waste."

Hazard Profile & Pre-Disposal Assessment

Before disposal, characterize the state of your waste. This dictates the regulatory path.

FeatureSpecificationRisk Implication
Physical State Fluffy, electrostatic solid (off-white/yellow).Inhalation hazard; requires anti-static weighing tools.
Solubility Insoluble in Water, MeOH, EtOH. Soluble in DMF, DMSO, dilute NaOH.Precipitation Hazard: Mixing dissolved ligand with water/acid causes rapid solidification.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2]
Environmental Aquatic Chronic 1 (H410).[3]Zero-discharge policy. All rinsate must be collected.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Excess Powder/Failed Synthesis)

Use this for: Spilled powder, expired reagent, or scraped product from filter paper.

  • Containment: Do not throw loose powder into the general trash. These ligands are fine particulates and will aerosolize when the bin is compressed.

  • Primary Packaging: Transfer the solid into a clear polyethylene bag or a screw-top jar. Label this inner container "Solid Organic Waste - Irritant."

  • Secondary Packaging: Place the sealed inner container into the laboratory's designated Solid Hazardous Waste Drum .

  • RCRA Classification: Generally classified as Non-Regulated Organic Solid (unless mixed with heavy metals), but must be incinerated due to aquatic toxicity.

Scenario B: Liquid Waste (Mother Liquors/Solvated Ligand)

Use this for: DMF/DMSO solutions left over from MOF synthesis.

CRITICAL WARNING: Most MOF syntheses use DMF (Dimethylformamide). If you pour a DMF solution of this ligand into a waste drum containing aqueous acids (common in labs), the ligand will crash out of solution, forming a rock-hard gel that ruins the drum.

  • Check pH/Solvent: Confirm the solvent matrix.

    • If DMF/DMSO: Proceed to Step 2.

    • If Basic Water (NaOH/KOH): Proceed to Step 3.

  • Organic Stream (DMF/DMSO):

    • Segregate into "Non-Halogenated Organic Solvents" .

    • Validation: Ensure the waste container does not contain high concentrations of mineral acids (HCl, HNO3).

  • Aqueous Stream (Basic Solutions):

    • If the ligand is dissolved in base (pH > 10), it must be collected in a separate "Basic Aqueous Waste" container.

    • Do not neutralize inside the drum. Neutralization precipitates the solid, creating a sludge that waste contractors may refuse to pick up.

Scenario C: Glassware Cleaning (The "Base Bath" Protocol)

Standard detergents and water will NOT clean glassware contaminated with these ligands.

  • Rinse 1 (Solvent): Rinse flask with a small volume of DMF. Collect this into Liquid Waste (Scenario B).

  • Etch/Dissolve: Submerge glassware in a Base Bath (Ethanol + KOH) for 2-4 hours. The high pH deprotonates the carboxylic acids, making the ligand soluble in the alcohol.

  • Final Wash: Remove from bath, rinse with water. The ligand is now dilute and solvated enough to be treated as standard aqueous waste (check local regulations; if unsure, collect first rinse).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points to prevent waste incompatibility.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet Bagging Double Bag / Seal Solid->Bagging SolidBin Solid Hazardous Waste Bin Bagging->SolidBin SolventCheck Identify Solvent Matrix Liquid->SolventCheck DMF Organic (DMF/DMSO) SolventCheck->DMF Polar Aprotic Aqueous Aqueous (Basic pH) SolventCheck->Aqueous pH > 10 NonHal Non-Halogenated Organic Waste (NO ACIDS) DMF->NonHal Segregate BasicAq Basic Aqueous Waste (DO NOT NEUTRALIZE) DMF->BasicAq NEVER MIX (Precipitation Risk) Aqueous->BasicAq Segregate

Caption: Operational workflow for segregating high-MW carboxylate ligands. Note the critical separation of Organic and Aqueous streams to prevent precipitation.

Regulatory Compliance & Codes (RCRA/EPA)

While this specific ligand is likely not P-listed or U-listed (unless it contains specific toxic metals or functional groups not listed in the prompt), it falls under the following regulatory frameworks:

  • RCRA (USA):

    • If dissolved in DMF: D001 (Ignitable).

    • If dissolved in Base (pH > 12.5): D002 (Corrosive).[4]

    • Solid form: Usually Non-Hazardous Waste (unless heavy metals are present), but best practice dictates incineration via a hazardous waste contractor.

  • European Waste Catalogue (EWC):

    • 16 05 08 : Discarded organic chemicals consisting of or containing hazardous substances.

References
  • Fisher Scientific. (2021). Safety Data Sheet: 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: H3BTB and MOF Linkers. Retrieved from

  • UCLA Environment, Health & Safety. (2020). SOP: Handling of Carboxylic Acids and MOF Precursors. Retrieved from

  • US EPA. (2024). RCRA Hazardous Waste Codes (D-List). Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

[1]

Executive Safety Summary

Immediate Action Required: This compound is a high-molecular-weight aromatic carboxylic acid used primarily as a linker for Metal-Organic Frameworks (MOFs). While classified as an Irritant (H315, H319, H335) , its physical behavior as a static-prone, low-density powder presents significant inhalation risks.

  • Primary Hazard: Respiratory irritation from fine dust; ocular damage from acidic hydrolysis on moist membranes.

  • Hidden Hazard: When dissolved in carrier solvents (DMF, DMSO, DEF), the solution becomes transdermal. The solvent can carry the ligand across the skin barrier.

  • Critical Control: All solid handling must occur inside a fume hood or powder containment enclosure. Static elimination is mandatory during weighing.

Technical Risk Profile & Mechanism

As a Senior Application Scientist, I advise looking beyond the generic Safety Data Sheet (SDS). We must analyze the Structure-Activity Relationship (SAR) and physical state to understand the true risk.

A. The "Dust-Acid" Mechanism

The molecule consists of a central benzene ring extended by three biphenyl arms, terminating in carboxylic acid groups.

  • Physical State: The extended aromatic system makes the powder "fluffy" (low bulk density) and highly susceptible to triboelectric charging (static).

  • Biological Interaction: Upon contact with mucous membranes (eyes, lungs), the carboxylic acid moieties (

    
    ) protonate the moisture, locally lowering pH and causing immediate protein denaturation and irritation.
    
  • Inhalation Risk: Due to its likely particle size (<10

    
    m for synthetic powders), it can bypass upper respiratory cilia and lodge in the bronchiole, leading to chronic inflammation if exposure is repeated.
    
B. The "Trojan Horse" Solvent Effect

In MOF synthesis, this ligand is almost always dissolved in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .

  • Risk: Nitrile gloves provide good protection against the solid. However, standard 4-mil nitrile gloves have a breakthrough time of <15 minutes for DMF.

  • Outcome: If the solution touches the glove, the solvent permeates the nitrile, carrying the ligand with it into the bloodstream. This is the primary route of systemic exposure in MOF labs.

PPE Matrix: Layered Defense System

The following matrix moves beyond "compliance" to "optimum safety" based on the operation scale.

Protection ZoneLow Scale (<100 mg)High Scale (>1 g) or SolvatedTechnical Rationale
Respiratory N95 / P2 Respirator P100 / P3 Half-Mask N95 filters 95% of particles >0.3

m. For larger masses, the dust cloud density requires P100 (99.97% efficiency) to prevent sensitization.
Dermal (Hand) Double Nitrile (4 mil) Laminate / Butyl CRITICAL: Standard nitrile degrades in DMF. For solutions, use Silver Shield® (Laminate) liners under nitrile, or Butyl rubber gloves.
Ocular Safety Glasses w/ Side Shields Unvented Goggles Acidic dusts are hygroscopic; they seek moisture in the eyes. Unvented goggles prevent airborne dust entry.
Body Lab Coat (Cotton) Tyvek® Lab Coat Cotton holds dust. Tyvek® is anti-static and repels dust, preventing "take-home" exposure.

Operational Protocols

Protocol A: Static-Free Weighing (The "Zero-Loss" Method)

Goal: Prevent ligand scattering due to static charge, ensuring accurate stoichiometry for MOF growth.

  • Environment: Activate an Ionizing Air Blower or Polonium-210 Static Eliminator inside the weighing enclosure 1 minute prior to handling.

  • Tools: Use anti-static spatulas (PTFE-coated or stainless steel). Avoid plastic scoops.

  • Transfer:

    • Place the receiving vial on the balance.

    • Hold the spatula near the ionizer stream before dipping into the stock container.

    • Transfer gently. If powder "jumps," stop and re-ionize the area.

  • Cleanup: Wipe the balance area with a solvent-dampened Kimwipe immediately. Dry wiping generates more static.

Protocol B: Solvation & Synthesis Loading

Goal: Mitigate the "Trojan Horse" risk of DMF/DMSO solutions.

  • Setup: All solvent dispensing must happen in a fume hood with a face velocity of 100 fpm (0.5 m/s).

  • Glove Check: Don Silver Shield® (Laminate) gloves. Place a pair of standard nitrile gloves over them for dexterity.

  • Dissolution: Add the solid ligand to the vessel first, then add the solvent (DMF/DMSO).

    • Why? Adding solid to liquid can cause splashing. Adding liquid to solid minimizes aerosolization if done down the vessel wall.

  • Heating: If heating is required (solvothermal synthesis), ensure the vessel is rated for the vapor pressure of DMF at the target temperature. Use a blast shield.

Visualizations

Figure 1: PPE Decision Logic

A decision tree for selecting the correct protective gear based on the state of the matter.

PPE_Decision_TreeStartStart: Handling H3BBCState_CheckIs the material Solid or in Solution?Start->State_CheckSolidSolid PowderState_Check->SolidDry PowderSolutionDissolved (DMF/DMSO)State_Check->SolutionSolvatedQuantity_CheckQuantity > 1 gram?Solid->Quantity_CheckLow_QtyStandard PPE:N95 Mask + Nitrile Gloves(Dust Control)Quantity_Check->Low_QtyNoHigh_QtyEnhanced PPE:P100 Respirator + Tyvek Sleeves(High Dust Hazard)Quantity_Check->High_QtyYesGlove_CheckGlove Selection CriticalSolution->Glove_CheckLaminateREQUIRED:Laminate/Butyl Gloves(Prevents Solvent Permeation)Glove_Check->LaminateProtect against Carrier Solvent

Caption: Logic flow for determining PPE requirements. Note the critical divergence for solvated forms due to carrier solvent risks.

Figure 2: The "Trojan Horse" Mechanism

Visualizing why standard gloves fail during MOF synthesis preparation.

Solvent_PermeationLigandLigand (H3BBC)(Irritant)SolutionSolution Mixture(Mobile Toxicant)Ligand->SolutionDissolved InSolventSolvent (DMF)(Skin Penetrant)Solvent->SolutionNitrileStandard Nitrile Glove(Degrades in <15 min)Solution->NitrileContactSkinSkin BarrierNitrile->SkinBreakthrough(Carrier Effect)BloodSystemic AbsorptionSkin->BloodAbsorption

Caption: The "Trojan Horse" effect: DMF compromises the glove material, allowing the dissolved ligand to bypass the dermal barrier.

Disposal & Emergency Response

Waste Disposal[4]
  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous - Irritant)." Do not mix with oxidizers.

  • Liquid Waste: Solutions in DMF/DMSO must be segregated into "Halogen-Free Organic Solvents."

    • Note: Even though the ligand is non-halogenated, check if your specific MOF synthesis involves metal chlorides (e.g., ZrCl4). If so, the waste stream may need to be "Halogenated."

Spill Cleanup (Dry)
  • Do NOT use compressed air. This will aerosolize the powder.

  • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Wipe inward from the perimeter to the center.

  • Place waste in a sealed bag immediately.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene.

  • PubChem. (2023). Compound Summary: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene.[1][2][3][4] National Library of Medicine.

  • TCI Chemicals. (2023). Product Safety: Carboxylic Acid Linkers.

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Dimethylformamide.

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